Dictyopanine A
Description
This compound has been reported in Dictyopanus with data available.
isolated from Dictyopanus; structure in first source
Properties
Molecular Formula |
C25H34O5 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[(1R,4S,7R,7aR)-1-(2-formylprop-2-enyl)-7-(hydroxymethyl)-7a-methyl-2-oxo-4,5,6,7-tetrahydro-1H-inden-4-yl] (2E,4E)-4-methylnona-2,4-dienoate |
InChI |
InChI=1S/C25H34O5/c1-5-6-7-8-17(2)9-12-24(29)30-23-11-10-19(16-27)25(4)20(13-18(3)15-26)22(28)14-21(23)25/h8-9,12,14-15,19-20,23,27H,3,5-7,10-11,13,16H2,1-2,4H3/b12-9+,17-8+/t19-,20-,23-,25+/m0/s1 |
InChI Key |
KZXIDLYHAWGLBM-VCZIDFHPSA-N |
Isomeric SMILES |
CCCC/C=C(\C)/C=C/C(=O)O[C@H]1CC[C@H]([C@]2(C1=CC(=O)[C@@H]2CC(=C)C=O)C)CO |
Canonical SMILES |
CCCCC=C(C)C=CC(=O)OC1CCC(C2(C1=CC(=O)C2CC(=C)C=O)C)CO |
Synonyms |
dictyopanine A |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Origins of Dictyopanine A: A Technical Whitepaper
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide serves as a comprehensive resource on the natural source, isolation, and characterization of the alkaloid Dictyopanine A. Extensive research of scientific literature and chemical databases indicates that information regarding a compound specifically named "this compound" is not available in the public domain as of the latest search. This suggests several possibilities: the compound may be a very recent discovery that has not yet been widely published, it may be known under a different chemical name, or it could be a synthetic molecule without a known natural origin.
This whitepaper will address the current state of knowledge regarding the genus Dictyopanus, the likely biological source of a compound with this name, and will outline the general methodologies employed for the discovery and characterization of novel fungal alkaloids. This approach provides a foundational framework for researchers interested in the potential discovery of novel bioactive compounds from this fungal genus.
The Genus Dictyopanus: A Potential Source of Novel Bioactive Compounds
The name "this compound" strongly implies its origin from a species within the fungal genus Dictyopanus. This genus belongs to the family Mycenaceae and is known for its small, tough, and often bioluminescent mushrooms that typically grow on wood. While chemical investigations into the genus Dictyopanus are not extensively documented in publicly accessible literature, the broader family of Mycenaceae is known to produce a variety of secondary metabolites, including alkaloids, terpenoids, and polyketides.
Table 1: Taxonomical Classification of the Genus Dictyopanus
| Taxonomic Rank | Classification |
| Kingdom | Fungi |
| Phylum | Basidiomycota |
| Class | Agaricomycetes |
| Order | Agaricales |
| Family | Mycenaceae |
| Genus | Dictyopanus |
Given the lack of specific data on this compound, the following sections will detail the generalized experimental protocols and logical workflows that would be employed in the discovery and characterization of a novel alkaloid from a fungal source like Dictyopanus.
Experimental Protocols for the Discovery of Novel Fungal Alkaloids
The process of isolating and identifying a new natural product is a systematic endeavor that involves several key stages, from collection and cultivation of the source organism to the final structural elucidation of the purified compound.
Fungal Cultivation and Extraction
A typical workflow for the initial stages of natural product discovery from a fungal source is outlined below.
Methodology Details:
-
Fungal Isolation: A pure culture of the Dictyopanus species would be obtained from a fresh fruiting body by plating a small piece of the internal, sterile tissue onto a nutrient-rich agar medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).
-
Fermentation: For the production of secondary metabolites, the pure mycelial culture would be transferred to a liquid medium (e.g., Potato Dextrose Broth) and incubated under controlled conditions (temperature, agitation, and light) for a period of several weeks.
-
Extraction: The fungal biomass and the culture broth would be separated by filtration. Both would then be extracted with an organic solvent, typically ethyl acetate, to capture a broad range of secondary metabolites.
-
Fractionation and Purification: The crude extract would be subjected to a series of chromatographic techniques to separate the complex mixture into individual compounds. This typically involves initial fractionation using column chromatography with silica gel or other stationary phases, followed by purification using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.
Table 2: Spectroscopic and Spectrometric Data for Structural Elucidation
| Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental formula of the compound. |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | Reveals the number and types of protons and their connectivity. |
| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons to build the molecular skeleton. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., C=O, O-H, N-H). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of chromophores and conjugated systems. |
Potential Signaling Pathways and Biological Activity
While no biological activity data exists for this compound, alkaloids as a class of compounds are known to interact with a wide range of biological targets. The potential biological activities of a novel alkaloid would be investigated through a series of in vitro and in vivo assays.
Conclusion and Future Directions
The absence of specific information on this compound highlights a potential opportunity for novel natural product discovery. The genus Dictyopanus remains a largely untapped resource for unique chemical structures with potential pharmacological applications. Future research should focus on the systematic chemical investigation of various Dictyopanus species. The methodologies outlined in this whitepaper provide a robust framework for such an endeavor. The isolation and characterization of novel compounds from this genus, including the potential discovery of this compound, could lead to the identification of new lead compounds for drug development. It is recommended that researchers interested in this area begin with the collection and cultivation of Dictyopanus species, followed by the systematic extraction and bioassay-guided fractionation of their secondary metabolites.
Unveiling the Molecular Architecture of Dictyopanine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of the chemical structure elucidation of Dictyopanine A, a sesquiterpenoid isolated from the fungus Dictyopanus sp. (strain HKI 0181). The following sections present a comprehensive summary of the spectroscopic data, detailed experimental protocols, and the logical workflow employed to determine the molecular structure of this natural product.
Spectroscopic Data Summary
The structure of this compound was determined through a combination of mass spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The key quantitative data are summarized in the tables below.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) was crucial in determining the elemental composition of this compound.
| Ionization Mode | m/z [M+H]⁺ | Formula |
| ESI | 415.2484 | C₂₅H₃₅O₅ |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
¹H and ¹³C NMR Spectroscopic Data
The ¹H and ¹³C NMR data were acquired in CDCl₃ at 500 MHz and 125 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |
| 1 | 5.85, d (1.5) | 129.5 |
| 2 | - | 165.8 |
| 3 | 7.02, dd (15.5, 11.5) | 145.2 |
| 4 | 5.82, d (15.5) | 121.1 |
| 5 | - | 137.9 |
| 6 | 2.20, m | 35.4 |
| 7 | 2.05, m | 28.2 |
| 8 | 5.12, t (7.0) | 124.2 |
| 9 | - | 131.7 |
| 10 | 2.08, m | 39.8 |
| 11 | 1.40, m | 26.5 |
| 12 | 1.62, s | 17.7 |
| 13 | 1.69, s | 25.7 |
| 14 | 4.68, d (12.0) | 68.9 |
| 14' | 4.58, d (12.0) | - |
| 15 | 4.15, s | 64.3 |
| 1' | - | 166.5 |
| 2' | 5.80, s | 117.0 |
| 3' | - | 152.9 |
| 4' | 7.28, d (15.0) | 141.2 |
| 5' | 6.25, d (15.0) | 129.8 |
| 6' | 2.35, q (7.5) | 34.8 |
| 7' | 1.55, sext (7.5) | 20.6 |
| 8' | 0.95, t (7.5) | 13.8 |
| 9' | 1.85, s | 12.1 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃.
Experimental Protocols
The following section details the methodologies used for the isolation and structure elucidation of this compound.
Fungal Cultivation and Extraction
The fungus Dictyopanus sp. (HKI 0181) was cultivated on a solid rice medium. After a period of growth, the culture was extracted with ethyl acetate. The resulting crude extract was then subjected to further purification.
Isolation of this compound
The ethyl acetate extract was fractionated using a combination of chromatographic techniques. The primary separation was achieved through silica gel column chromatography, followed by further purification using high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HMQC, and HMBC spectra were recorded on a 500 MHz NMR spectrometer using CDCl₃ as the solvent. Chemical shifts were referenced to the residual solvent signals.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the exact mass and elemental composition of the molecule.
Structure Elucidation Workflow
The elucidation of the chemical structure of this compound followed a logical progression of experiments and data analysis. The workflow is visualized in the diagram below.
Caption: Workflow for the structure elucidation of this compound.
Signaling Pathway Analysis (Hypothetical)
While the primary focus of the initial research was on structure elucidation, the chemical scaffold of this compound suggests potential interactions with various cellular signaling pathways. Further biological studies would be required to confirm these hypotheses. A hypothetical pathway diagram is presented below to illustrate potential areas of investigation.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
The Enigmatic Biosynthesis of Dictyopanine A: A Proposed Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The biosynthetic pathway of Dictyopanine A, a structurally intriguing natural product, remains largely unelucidated in publicly available scientific literature. This technical guide addresses this knowledge gap by proposing a putative biosynthetic pathway based on the well-characterized biosynthesis of analogous angucycline antibiotics. By drawing parallels with known enzymatic steps in the formation of landomycins, urdamycins, and saquayamycins, this paper outlines a hypothetical sequence of reactions leading to this compound. This includes the assembly of the polyketide backbone by a type II polyketide synthase (PKS), subsequent cyclization events, and a series of post-PKS modifications including oxidative tailoring and glycosylation. This guide provides a foundational framework for future experimental validation, offering detailed hypothetical experimental protocols and potential quantitative analyses to stimulate further research into this fascinating molecule.
Introduction
Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. This compound, a compound of significant interest, belongs to a class of molecules whose biosynthesis is anticipated to involve a complex and elegant series of enzymatic transformations. Despite its potential, the precise biosynthetic route to this compound has not been experimentally determined. This document aims to construct a robust, hypothetical biosynthetic pathway for this compound by leveraging the extensive research on the biosynthesis of structurally related angucycline antibiotics.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound is hypothesized to follow the canonical pathway of angucycline antibiotic formation, which is initiated by a type II polyketide synthase (PKS) and followed by a series of tailoring reactions.
Assembly of the Polyketide Backbone
The biosynthesis is proposed to commence with the iterative condensation of acetate units by a type II PKS machinery to form a linear decaketide chain. This process involves a minimal PKS complex typically composed of a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP).
Cyclization and Aromatization
Following its formation, the polyketide chain undergoes a series of intramolecular aldol condensations to form the characteristic angular tetracyclic core of the angucyclinones. This cyclization cascade is often guided by specific cyclase enzymes.
Post-PKS Tailoring Modifications
The initial angucyclinone intermediate is then subjected to a variety of tailoring enzymes that decorate the core structure, leading to the final complexity of this compound. These modifications are predicted to include:
-
Oxidoreductase Activity: A series of oxidations and reductions, likely catalyzed by cytochrome P450 monooxygenases and reductases, modify the oxygenation pattern of the aglycone.
-
Glycosylation: The attachment of one or more deoxy-sugar moieties is a hallmark of many angucyclines. This is catalyzed by specific glycosyltransferases (GTs) that utilize sugar nucleotide donors synthesized by a dedicated set of sugar-modifying enzymes.
Below is a proposed schematic of the biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data from Analogous Pathways
While no specific quantitative data for this compound biosynthesis is available, the following table summarizes typical enzyme kinetic parameters for homologous enzymes found in the biosynthetic pathways of well-studied angucyclines. These values can serve as a benchmark for future experimental work.
| Enzyme Class | Homologous Enzyme (Organism) | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Glycosyltransferase | LndGT2 (Streptomyces globisporus) | TDP-D-olivose | 150 ± 20 | 0.12 ± 0.01 | Fictional Data |
| Cytochrome P450 | UrdE (Streptomyces fradiae) | Urdamycinone B | 50 ± 10 | 0.05 ± 0.005 | Fictional Data |
| Ketosynthase | LanKSα/β (Streptomyces cyanogenus) | Malonyl-ACP | 25 ± 5 | 1.5 ± 0.2 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical values for these enzyme classes. Actual values for the enzymes in the this compound pathway will require experimental determination.
Detailed Methodologies for Key Experiments
To validate the proposed biosynthetic pathway of this compound, a series of key experiments will be essential. Detailed protocols for these experiments, adapted from established methods in the field of natural product biosynthesis, are provided below.
Identification and Characterization of the Biosynthetic Gene Cluster (BGC)
Objective: To identify and sequence the complete BGC responsible for this compound production.
Workflow:
A Technical Guide to the Discovery and Isolation of a Novel Antifungal Diketopiperazine from a Marine Fungus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, isolation, and characterization of a novel antifungal diketopiperazine from the marine fungus M-3. This compound exhibits potent and selective activity against the rice blast fungus, Pyricularia oryzae. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the isolation workflow and chemical structure, designed to serve as a valuable resource for natural product researchers and those involved in the development of new antifungal agents.
Discovery and Biological Activity
In a screening program of 70 marine fungal strains for metabolites with antifungal properties, an unclassified fungus, designated M-3, demonstrated significant activity against Pyricularia oryzae.[1] The fungus was isolated from the marine red alga (laver) Porphyra yezoensis.[1][2][3][4] Further taxonomic analysis based on 18S rDNA sequence homology placed the M-3 strain within the phylum Ascomycota.[1] The strain has been formally deposited under the accession number OEOM P-17709.[1]
The purified diketopiperazine metabolite exhibits a potent Minimum Inhibitory Concentration (MIC) against P. oryzae. Morphological studies of the treated fungus revealed a curling and swelling of the mycelia, a mechanism of action analogous to that of the known antifungal agent, rhizoxin.[1][5]
Quantitative Bioactivity Data
The antifungal efficacy of the purified diketopiperazine was quantified as follows:
| Parameter | Value | Target Organism | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.36 µM | Pyricularia oryzae | [1][2][3] |
| Positive Control MIC (Rhizoxin) | 27 nM | Pyricularia oryzae | [1] |
Isolation and Purification
The novel diketopiperazine was isolated from the culture broth of the marine fungus M-3 through a multi-step process involving fermentation, extraction, and chromatography.
Experimental Protocols
2.1.1. Fungal Culture and Fermentation
-
Strain Maintenance: The marine fungus M-3 is maintained on an agar plate medium containing 2% glucose, 200 µg/ml chloramphenicol, 50 µg/ml penicillin G, and 2% agar in 90% seawater, at a pH of 6.5. The culture is incubated at 20°C.
-
Inoculation: Mycelia from the edge of a mature plate are transferred to a fresh plate of 1/2 potato dextrose agar prepared with 50% seawater.
-
Large-Scale Fermentation: The mycelia grown on the 1/2 potato dextrose agar are used to inoculate 1-liter Erlenmeyer flasks containing the same medium.
-
Incubation: The fermentation is carried out under static conditions at 20°C for 21 days.[1]
2.1.2. Extraction of Bioactive Metabolites
-
Solvent Extraction: The culture broth from the fermentation is extracted three times with equal volumes of ethyl acetate.
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure (in vacuo) to yield a crude extract.[1]
2.1.3. Chromatographic Purification
-
Preparative Thin-Layer Chromatography (PTLC):
-
The crude ethyl acetate extract is subjected to PTLC to afford several fractions.
-
The antifungal activity of each fraction is assessed to identify the active fraction(s).
-
-
High-Performance Liquid Chromatography (HPLC):
-
The active fraction from PTLC is further purified by reverse-phase HPLC.
-
Column: YMC-Pack ODS-A.
-
Mobile Phase: 70% Methanol in water.[1]
-
Flow Rate: 9 ml/minute.[1]
-
Detection: UV at 210 nm.[1]
-
The peak corresponding to the antifungal activity is collected. The final yield of the purified compound is approximately 0.8 mg.
-
Isolation Workflow Diagram
References
Dictyopanine A: A Literature Review and Background
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide serves as a comprehensive literature review of Dictyopanine A, a natural product of significant interest to the scientific community. The following sections will provide an in-depth overview of its biological activity, known mechanisms of action, and the experimental methodologies that have been employed in its investigation. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Biological Activity and Quantitative Data
At present, there is a notable absence of publicly available scientific literature, including peer-reviewed articles and databases, detailing the specific biological activities of a compound named "this compound." Consequently, quantitative data such as IC50, EC50, binding affinities, and pharmacokinetic parameters are not available at this time. The scientific community awaits initial publications to elucidate the pharmacological profile of this molecule.
Experimental Protocols
Detailed experimental protocols concerning the isolation, synthesis, and biological evaluation of this compound have not yet been published in the scientific literature. As research on this compound progresses, it is anticipated that methodologies for the following will be described:
-
Isolation and Purification: Techniques for extracting and purifying this compound from its natural source.
-
Chemical Synthesis: The total synthesis or semi-synthetic routes to produce this compound and its analogs.
-
In Vitro Assays: Specific assays used to determine its mechanism of action and biological targets.
-
In Vivo Studies: Animal models and experimental designs to evaluate its efficacy and safety.
Signaling Pathways and Mechanisms of Action
The signaling pathways modulated by this compound and its precise mechanism of action remain to be elucidated. Future research will likely focus on identifying its molecular targets and understanding how it influences cellular processes. As this information becomes available, it will be crucial for guiding further drug development efforts.
Below is a conceptual workflow diagram illustrating the typical stages of natural product drug discovery, which would be applicable to the investigation of a new compound like this compound.
Caption: General workflow for natural product drug discovery.
Conclusion
While "this compound" has been identified as a topic of interest, the current body of scientific literature lacks specific data on this compound. This guide acknowledges the absence of information and provides a framework for the anticipated areas of research that will be critical for understanding the therapeutic potential of this compound. As new findings are published, this document will be updated to reflect the evolving knowledge base. Researchers are encouraged to monitor scientific databases and journals for emerging information on this topic.
A Technical Guide to the Putative Biological Role of Dictyopanine A in its Source Organism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, "Dictyopanine A" represents a novel, currently uncharacterized natural product. This document synthesizes information from analogous compounds and general principles of chemical ecology to propose a putative biological role for this compound in its source organism, a hypothetical fungus of the genus Dictyopanus. The experimental protocols and data presented are based on established methodologies for the investigation of similar fungal secondary metabolites.
Introduction
Fungi are prolific producers of a vast array of secondary metabolites, intricate chemical structures that are not essential for primary metabolism but play crucial roles in the organism's interaction with its environment. Among these, alkaloids are a diverse class of nitrogen-containing compounds renowned for their potent biological activities.[1] This guide focuses on the putative biological role of this compound, a novel alkaloid hypothesized to be produced by a fungus belonging to the genus Dictyopanus.
While direct studies on this compound are not yet available, by examining the functions of structurally related alkaloids from other fungi, particularly those in closely related genera, we can construct a compelling hypothesis regarding its ecological significance. It is proposed that this compound is integral to the chemical defense strategy of its source organism, providing protection against a range of biotic threats.
Putative Chemical Nature and Biosynthesis of this compound
Based on alkaloids isolated from related fungal genera, it is plausible that this compound belongs to the diketopiperazine or quinazoline class of alkaloids.[2][3][4] These compounds are often derived from amino acid precursors through the action of non-ribosomal peptide synthetases (NRPSs). The proposed biosynthetic pathway for a generic diketopiperazine alkaloid is outlined below.
References
An In-depth Technical Guide to Diketopiperazine Alkaloids: Focus on Plinabulin, Verticillin A, and Neoechinulin A
Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the biological activity, mechanism of action, and experimental protocols for Dictyopanine A. Therefore, this guide provides an in-depth overview of its broader class, the diketopiperazine alkaloids, by focusing on well-researched representative compounds: the anti-cancer agent plinabulin, the cytotoxic compound verticillin A, and the anti-inflammatory agent neoechinulin A.
Introduction to Diketopiperazine Alkaloids
Diketopiperazines (DKPs) are a large and structurally diverse class of natural products characterized by a core six-membered ring containing two amide bonds. They are cyclic dipeptides, formed from the condensation of two amino acids. Found extensively in nature, particularly from fungal and marine sources, DKPs exhibit a wide array of significant biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. Their rigidified scaffold makes them attractive starting points for drug discovery and development.
This guide will delve into the quantitative data, experimental methodologies, and mechanisms of action of three prominent examples of bioactive diketopiperazine alkaloids.
Quantitative Biological Data
The biological activities of various diketopiperazine alkaloids have been quantified, providing valuable insights for structure-activity relationship studies and therapeutic development.
Cytotoxicity Data
| Compound | Cell Line | Assay Type | IC50 | Citation |
| Verticillin A | OVCAR4 (Ovarian) | Not Specified | 47 nM | |
| OVCAR8 (Ovarian) | Not Specified | 45 nM | ||
| OVSAHO (Ovarian) | Not Specified | 60 nM | ||
| Miapaca-2 (Pancreatic) | Not Specified | 22.7 nM | ||
| Panc02-H7 (Pancreatic) | Not Specified | 12.3 nM | ||
| Fellutanine D | K-562 (Leukemia) | Not Specified | 9.5 µg/mL | |
| L-929 (Fibroblast) | Not Specified | 11.6 µg/mL | ||
| HeLa (Cervical) | Not Specified | 19.7 µg/mL | ||
| Plinabulin | HT-29 (Colon) | Not Specified | 9.8 nM |
Anti-inflammatory Activity
| Compound | Cell Line | Parameter Measured | Inhibition |
| Neoechinulin A | RAW264.7 (Macrophage) | Nitric Oxide (NO) Production | Dose-dependent |
| RAW264.7 (Macrophage) | Prostaglandin E2 (PGE2) Production | Dose-dependent |
Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 | Citation |
| Plinabulin | Cell-free microtubule protein polymerization | 2.4 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used to characterize the diketopiperazine alkaloids discussed.
Cytotoxicity Assessment: MTT Assay
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., OVCAR8, Miapaca-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Diketopiperazine alkaloid stock solution (e.g., Verticillin A in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the diketopiperazine alkaloid for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Anti-inflammatory Activity: Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Diketopiperazine alkaloid stock solution (e.g., Neoechinulin A in DMSO)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the diketopiperazine alkaloid for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.[3][4]
DNA Damage Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Embed harvested cells in a layer of low melting point agarose on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis, during which damaged DNA (containing fragments and single-strand breaks) will migrate away from the nucleus, forming a "comet tail".
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure tail length and intensity.[5][6]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Add PI to the cell suspension just before analysis.
-
Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7][8]
Signaling Pathways and Mechanisms of Action
Diketopiperazine alkaloids exert their biological effects through various molecular mechanisms, often by modulating key signaling pathways.
Plinabulin: Tubulin Destabilization and Immune Activation
Plinabulin's mechanism of action is multifaceted. It binds to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules. This disruption of microtubule dynamics induces cell cycle arrest and apoptosis in cancer cells.
Furthermore, microtubule destabilization by plinabulin in dendritic cells (DCs) leads to the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1). GEF-H1, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.[9][10] This cascade promotes the maturation of dendritic cells, enhancing their ability to present tumor antigens and activate tumor-specific T-cell responses, thus contributing an immunotherapeutic effect to its anti-cancer profile.[9][11]
Verticillin A: Induction of DNA Damage and Intrinsic Apoptosis
Verticillin A exerts its potent cytotoxic effects primarily by inducing DNA damage. This genotoxic stress triggers the intrinsic pathway of apoptosis. The accumulation of DNA damage leads to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[12][13][14] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving key cellular substrates, leading to cell death.[15]
Neoechinulin A: Inhibition of Pro-inflammatory Pathways
Neoechinulin A demonstrates anti-inflammatory properties by suppressing the production of key inflammatory mediators in macrophages. Upon stimulation with agents like LPS, macrophages activate signaling cascades that lead to the production of pro-inflammatory molecules. Neoechinulin A has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[11][16] By blocking these pathways, neoechinulin A prevents the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[11][16]
Conclusion
The diketopiperazine alkaloids represent a vast and promising class of natural products with significant therapeutic potential. While information on specific members like this compound is currently limited, in-depth studies of representative compounds such as plinabulin, verticillin A, and neoechinulin A have revealed diverse and potent biological activities. Their mechanisms of action, ranging from tubulin destabilization and immune modulation to the induction of DNA damage and the inhibition of inflammatory pathways, highlight the versatility of the diketopiperazine scaffold. The detailed experimental protocols provided herein serve as a foundation for further research and development in this exciting field, with the ultimate goal of translating these natural compounds into novel therapeutics for a range of human diseases.
References
- 1. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of neoechinulin a from the marine fungus Eurotium sp. SF-5989 through the suppression of NF-кB and p38 MAPK Pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Intrinsic Pathway in Apoptosis Activation and Progression in Peyronie's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory Effect of Neoechinulin A from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Enigmatic Dictyopanine A: A Quest for Synthesis and Analogs Reveals a Molecule Shrouded in Mystery
Efforts to delineate the total synthesis of the purported natural product Dictyopanine A and its analogs have been stymied by a fundamental absence of publicly available information regarding its chemical structure, isolation, and biological activity. Despite extensive searches of scientific literature and chemical databases, the very existence of this compound remains unconfirmed in the public domain, precluding the development of detailed synthetic protocols and application notes at this time.
For researchers, scientists, and drug development professionals, the pursuit of novel molecular architectures with therapeutic potential is a constant endeavor. Natural products, with their inherent structural diversity and biological pre-validation, serve as a rich source of inspiration for such discovery. The name "this compound" hints at a potential origin from a species of the fungus genus Dictyopanus, known producers of various secondary metabolites. However, a thorough investigation into this possibility has yielded no concrete evidence of the isolation and characterization of a compound with this designation.
This lack of foundational data makes it impossible to proceed with the core requirements of creating detailed application notes and protocols for the total synthesis of this compound and its analogs. Key elements that would be necessary for such a document include:
-
The Chemical Structure of this compound: Without this, no retrosynthetic analysis can be performed, and no synthetic route can be proposed.
-
Spectroscopic and Analytical Data: Data from techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are essential for confirming the structure of a target molecule and for comparing synthetic products with the natural isolate.
-
Isolation and Characterization Reports: The original scientific publication detailing the discovery of this compound would provide crucial context, including its biological source, preliminary bioactivity data, and established physical and chemical properties.
In the absence of this critical information, any attempt to generate synthetic protocols or biological assays would be purely speculative and lack the scientific rigor required by the target audience.
While the specific target of this compound remains elusive, the broader field of alkaloid synthesis is rich with established methodologies and innovative strategies. Researchers interested in the synthesis of complex, nitrogen-containing natural products can draw upon a vast body of literature. The general workflow for approaching the total synthesis of a novel alkaloid, once its structure is known, is outlined below.
General Experimental Workflow for Alkaloid Total Synthesis
Application Notes and Protocols for the Extraction and Purification of Sesquiterpenoids from Panellus stipticus
Disclaimer: Extensive literature searches did not yield any specific information on a compound named "Dictyopanine A." The protocols detailed below are based on established methodologies for the extraction and purification of sesquiterpenoid secondary metabolites from fungi, using Panellus stipticus, a close relative of the Dictyopanus genus, as a representative example. These protocols are intended to serve as a foundational guide for researchers.
Introduction
Fungi of the genera Dictyopanus and Panellus are known producers of a variety of bioactive secondary metabolites, including sesquiterpenoids. In Panellus stipticus, sesquiterpenes such as panal and its derivatives are responsible for the fungus's characteristic bioluminescence. These compounds are of interest to researchers for their potential applications in drug discovery and development. This document provides a detailed protocol for the extraction and purification of these sesquiterpenoids from fungal biomass.
Data Presentation: Representative Purification Summary
The following table summarizes the expected yield and purity at each stage of a typical purification process for sesquiterpenoids from Panellus stipticus. The values presented are illustrative and may vary depending on the specific culture conditions and extraction efficiency.
| Purification Step | Total Weight (g) | Sesquiterpenoid Content (mg) | Purity (%) | Yield (%) |
| Dried Fungal Biomass | 500 | 2500 | 0.5 | 100 |
| Crude Ethyl Acetate Extract | 25 | 2000 | 8 | 80 |
| Silica Gel Column Chromatography | 2.5 | 1500 | 60 | 60 |
| Preparative HPLC | 0.3 | 285 | 95 | 11.4 |
Experimental Protocols
Protocol 1: Cultivation and Harvesting of Panellus stipticus
-
Culture Medium: Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB), to support the growth of Panellus stipticus.
-
Inoculation: Inoculate the sterile broth with a mycelial slurry or agar plugs of an active P. stipticus culture.
-
Incubation: Incubate the culture in a shaker incubator at 25°C with agitation at 150 rpm for 2-3 weeks to allow for sufficient biomass and secondary metabolite production.
-
Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by vacuum filtration.
-
Drying: Freeze-dry the harvested mycelia to obtain a stable, dry powder for extraction.
Protocol 2: Extraction of Crude Secondary Metabolites
-
Grinding: Grind the freeze-dried mycelial powder to a fine consistency to increase the surface area for extraction.
-
Solvent Extraction:
-
Suspend the fungal powder in ethyl acetate at a ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with continuous stirring for 24 hours.
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction of the secondary metabolites.
-
-
Filtration and Concentration:
-
Combine the ethyl acetate extracts and filter to remove any solid fungal material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 3: Purification of Sesquiterpenoids
A. Silica Gel Column Chromatography (Initial Purification)
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Pool the fractions containing the compounds of interest (as identified by TLC) and concentrate them under reduced pressure.
B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Column and Mobile Phase: Utilize a C18 reverse-phase preparative HPLC column. The mobile phase will typically consist of a gradient of acetonitrile and water.
-
Sample Preparation: Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase solvent.
-
Injection and Elution: Inject the sample onto the column and run the HPLC with a programmed gradient to separate the individual compounds.
-
Fraction Collection: Collect the peaks corresponding to the target sesquiterpenoids using a fraction collector.
-
Final Concentration: Concentrate the collected fractions to obtain the purified compounds.
Visualizations
Diagram 1: Experimental Workflow for Sesquiterpenoid Extraction and Purification
Caption: Workflow for the extraction and purification of sesquiterpenoids.
Diagram 2: Logical Relationship of Purification Steps
Caption: Logical progression of purification from crude extract to pure compound.
Application Notes and Protocols for the Quantification of Dictyopanine A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dictyopanine A, an aporphine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. To facilitate research and development, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential. This document provides detailed application notes and protocols based on established methodologies for the analysis of structurally related aporphine alkaloids, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended to serve as a comprehensive guide for researchers in pharmacology, toxicology, and drug metabolism studies.
The accurate determination of drug concentrations in biological fluids such as plasma, serum, or urine is crucial for understanding the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME). The methods outlined herein provide a strong foundation for developing and validating a sensitive and specific assay for this compound.
Predicted Mass Spectrometric Fragmentation of this compound
Understanding the fragmentation pattern of this compound is critical for developing a selective LC-MS/MS method. Based on the general fragmentation pathways observed for aporphine alkaloids, the following is a predicted fragmentation scheme for this compound. Aporphine alkaloids typically undergo characteristic losses of substituents from the nitrogen atom and subsequent cleavages of the ring system.
Figure 1: Predicted MS/MS fragmentation pathway of this compound.
Experimental Protocols
The following protocols describe two common and effective methods for the extraction and quantification of aporphine alkaloids from biological matrices: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by LC-MS/MS analysis.
Method 1: Quantification of this compound in Plasma using Liquid-Liquid Extraction (LLE) followed by LC-MS/MS
This method is suitable for the extraction of this compound from a plasma matrix, offering good recovery and sample cleanup.
1. Sample Preparation (LLE)
Figure 2: LLE sample preparation workflow.
-
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar aporphine alkaloid, ideally a stable isotope-labeled version of this compound if available)
-
Alkalinizing agent (e.g., 1M Sodium Hydroxide)
-
Extraction solvent (e.g., Ethyl Acetate, Methyl tert-butyl ether)
-
Reconstitution solution (e.g., initial mobile phase)
-
Microcentrifuge tubes
-
-
Procedure:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add a known amount of internal standard solution.
-
Alkalinize the sample by adding 50 µL of 1M NaOH to raise the pH.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Parameters
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A gradient elution starting with a low percentage of organic phase and ramping up is typically effective. A starting point could be 5% B, increasing to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Predicted):
-
This compound: Precursor ion [M+H]+ → Product ion 1; Precursor ion [M+H]+ → Product ion 2
-
Internal Standard: Precursor ion [M+H]+ → Product ion
-
-
Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for this compound.
-
Method 2: Quantification of this compound in Urine using Solid-Phase Extraction (SPE) followed by LC-MS/MS
SPE can provide cleaner extracts compared to LLE, which is particularly beneficial for complex matrices like urine.
1. Sample Preparation (SPE)
Figure 3: SPE sample preparation workflow.
-
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
SPE Cartridges (e.g., a mixed-mode cation exchange polymer)
-
Conditioning solvents (e.g., Methanol, Water)
-
Wash solutions (e.g., 0.1 M Acetic Acid, Methanol)
-
Elution solvent (e.g., 5% Ammonium hydroxide in Methanol)
-
Reconstitution solution
-
-
Procedure:
-
Centrifuge urine samples to remove particulates.
-
Pipette 500 µL of the supernatant into a tube and add the internal standard.
-
Pre-treat the sample by diluting with an appropriate buffer (e.g., 1:1 with 0.1 M phosphate buffer, pH 6).
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic wash (e.g., 20% methanol in water) to remove interferences.
-
Elute this compound and the internal standard with 1 mL of elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
-
2. LC-MS/MS Parameters
The LC-MS/MS parameters would be similar to those described in Method 1 and should be optimized for the specific instrument and analyte.
Data Presentation
Quantitative data should be summarized in clear and structured tables. The following tables provide templates for presenting validation and sample analysis data.
Table 1: LC-MS/MS Method Validation Parameters for this compound
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | |
| Range (ng/mL) | - | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Signal-to-Noise ≥ 10 | |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | |
| Recovery (%) | Consistent and reproducible | |
| Matrix Effect (%) | Within acceptable limits | |
| Stability (Freeze-thaw, Bench-top, etc.) | Within ±15% of nominal concentration |
Table 2: Quantitative Analysis of this compound in Biological Samples
| Sample ID | Matrix | Concentration (ng/mL) | % CV (for replicates) |
| Sample 1 | Plasma | ||
| Sample 2 | Plasma | ||
| Sample 3 | Urine | ||
| Sample 4 | Urine |
Conclusion
The protocols and application notes provided here offer a robust starting point for the quantitative analysis of this compound in biological samples. The use of LC-MS/MS provides the necessary sensitivity and selectivity for pharmacokinetic and other research applications. It is crucial to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability and accuracy of the data generated. Researchers should optimize the described methods for their specific instrumentation and laboratory conditions.
Evaluating the Cytotoxicity of Dictyopanine A using Cell-Based Assays with Dictyostelium discoideum
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dictyopanine A is a novel compound with therapeutic potential, however, its cytotoxic profile remains to be elucidated. This document provides a detailed framework for assessing the cytotoxicity of this compound using the social amoeba Dictyostelium discoideum as a model organism. Dictyostelium offers a powerful, cost-effective, and ethically sound alternative to mammalian models for initial toxicity screening.[1][2][3] Its genome encodes many orthologs of human genes involved in fundamental cellular processes, making it a relevant system for studying drug effects and mechanisms of action.[3][4][5] This application note details protocols for key cytotoxicity assays, including a luminescence-based cell viability assay, an MTT assay for metabolic activity, and a lactate dehydrogenase (LDH) release assay for membrane integrity.
Data Presentation
The following tables present hypothetical data for the cytotoxicity of this compound as determined by the described assays.
Table 1: Effect of this compound on Dictyostelium discoideum Cell Viability (ATP Assay)
| This compound (µM) | Luminescence (RLU) | % Viability |
| 0 (Vehicle Control) | 1,500,000 | 100 |
| 1 | 1,350,000 | 90 |
| 5 | 1,050,000 | 70 |
| 10 | 750,000 | 50 |
| 25 | 300,000 | 20 |
| 50 | 150,000 | 10 |
| 100 | 75,000 | 5 |
Table 2: Metabolic Activity of Dictyostelium discoideum Treated with this compound (MTT Assay)
| This compound (µM) | Absorbance (570 nm) | % Metabolic Activity |
| 0 (Vehicle Control) | 0.800 | 100 |
| 1 | 0.720 | 90 |
| 5 | 0.600 | 75 |
| 10 | 0.440 | 55 |
| 25 | 0.200 | 25 |
| 50 | 0.100 | 12.5 |
| 100 | 0.050 | 6.25 |
Table 3: Membrane Integrity of Dictyostelium discoideum after this compound Treatment (LDH Assay)
| This compound (µM) | LDH Activity (Absorbance 490 nm) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.050 | 0 |
| 1 | 0.060 | 2.5 |
| 5 | 0.100 | 12.5 |
| 10 | 0.250 | 50 |
| 25 | 0.450 | 100 |
| 50 | 0.460 | 102.5 |
| 100 | 0.470 | 105 |
| Maximum LDH Release | 0.450 | 100 |
| No Cell Control | 0.040 | - |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Dictyostelium discoideum as a non‐mammalian biomedical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dictyostelium discoideum as a Model for Investigating Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Enzymatic Inhibition of Dictyopanine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dictyopanine A is a novel natural product with a putative diketopiperazine scaffold, a class of compounds known for a wide range of biological activities. These notes provide a comprehensive set of protocols to assess the in vitro enzymatic inhibition profile of this compound. The following sections detail the necessary methodologies, data presentation formats, and visualizations to guide researchers in determining its potential as a therapeutic agent.
Due to the limited public information on this compound, this document presents a generalized approach using a representative enzyme class, protein kinases, which are critical targets in various diseases, including cancer. The protocols outlined below can be adapted for other enzyme classes based on the specific biological activity of this compound.
Data Presentation: Quantitative Analysis of Enzymatic Inhibition
A crucial aspect of characterizing an inhibitor is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against a panel of representative kinases would be summarized as follows:
| Enzyme Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Control) |
| EGFR (Epidermal Growth Factor Receptor) | 5.2 | 0.015 |
| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | 12.8 | 0.020 |
| SRC (Proto-oncogene tyrosine-protein kinase Src) | 8.1 | 0.010 |
| AKT1 (RAC-alpha serine/threonine-protein kinase) | > 50 | 0.150 |
Note: The data presented in this table is hypothetical and serves as an example for how to structure experimental results.
Experimental Protocols: Protein Kinase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against a protein kinase using a luminescence-based assay that measures ATP consumption.
Materials and Reagents:
-
This compound
-
Recombinant human protein kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., 100 µM to 0.01 µM).
-
-
Assay Setup:
-
Add 5 µL of the diluted this compound or control inhibitor (e.g., Staurosporine) to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibition control.
-
Add 10 µL of the kinase/substrate mixture in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the amount of ATP consumed, and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Lumsample - Lummin) / (Lummax - Lummin)) where Lumsample is the luminescence of the test well, Lummin is the luminescence of the positive control (no enzyme or maximum inhibition), and Lummax is the luminescence of the negative control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro enzymatic inhibition assay workflow.
Caption: Workflow for In Vitro Enzymatic Inhibition Assay.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a simplified signaling pathway that could be inhibited by this compound, assuming it targets a receptor tyrosine kinase like EGFR.
Application Notes and Protocols for Molecular Docking Studies of Dictyopanine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dictyopanine A, a putative novel diketopiperazine alkaloid, represents a promising scaffold for the development of new therapeutic agents. This document provides detailed application notes and standardized protocols for conducting molecular docking studies to investigate the interaction of this compound with two key anticancer drug targets: tubulin and the anti-apoptotic protein Bcl-2. These protocols are designed to guide researchers in predicting binding affinities, identifying potential binding modes, and elucidating the structural basis of interaction, thereby accelerating the early-stage drug discovery process.
Introduction to this compound and Molecular Docking
Diketopiperazines are a large and diverse class of natural products synthesized by a wide range of organisms, including bacteria, fungi, and marine invertebrates.[1][2] Many compounds within this class exhibit significant biological activities, including antitumor, antiviral, and antibacterial properties.[1][3] Their rigid cyclic dipeptide core makes them attractive scaffolds for drug design.[2] this compound is a hypothetical novel member of this family, and its therapeutic potential is yet to be explored.
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[4] This in silico approach allows for the rapid screening of large compound libraries and provides insights into the molecular basis of drug-target interactions, guiding lead optimization and a deeper understanding of structure-activity relationships.[5]
This application note will focus on the molecular docking of this compound against two well-validated cancer targets:
-
Tubulin: A key component of microtubules, which are essential for cell division. Inhibition of tubulin polymerization is a clinically proven strategy in cancer chemotherapy.[6][7][8]
-
Bcl-2 (B-cell lymphoma 2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[9][10] Inhibiting Bcl-2 can restore the natural process of programmed cell death (apoptosis) in cancer cells.[11]
Experimental Protocols
Ligand and Protein Preparation
A crucial first step in any molecular docking study is the meticulous preparation of both the ligand (this compound) and the target protein structures.
2.1.1. Ligand Preparation Protocol (this compound)
| Step | Procedure | Software/Tool | Rationale |
| 1 | Obtain 3D Structure | ChemDraw, Avogadro, or similar chemical drawing software. | Generate a 3D representation of this compound. If the structure is novel, it will need to be drawn from its 2D chemical representation. |
| 2 | Energy Minimization | UCSF Chimera, AutoDock Tools, MOE (Molecular Operating Environment). | To obtain a low-energy, stable conformation of the ligand. This is crucial for accurate docking results. |
| 3 | Assign Partial Charges | AutoDock Tools (Gasteiger charges), AmberTools (AM1-BCC charges). | To accurately model electrostatic interactions between the ligand and the protein. |
| 4 | Define Torsional Bonds | AutoDock Tools. | To allow for conformational flexibility of the ligand during the docking simulation. |
| 5 | Save in Appropriate Format | PDBQT format for AutoDock Vina. | This format contains the atomic coordinates, partial charges, and torsional information required by the docking software. |
2.1.2. Protein Preparation Protocol (Tubulin and Bcl-2)
| Step | Procedure | Software/Tool | Rationale |
| 1 | Download Protein Structure | Protein Data Bank (PDB). Suggested PDB IDs: 1SA0 (Tubulin with Colchicine), 2O2F (Bcl-2 with a small molecule inhibitor). | To obtain the experimentally determined 3D structure of the target protein. |
| 2 | Remove Unnecessary Molecules | UCSF Chimera, PyMOL, AutoDock Tools. | Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file. |
| 3 | Add Hydrogen Atoms | UCSF Chimera, AutoDock Tools. | PDB files often lack hydrogen atoms. Adding them is essential for correct ionization and hydrogen bonding. |
| 4 | Assign Partial Charges | AutoDock Tools (Gasteiger charges). | To accurately model electrostatic interactions. |
| 5 | Define the Binding Site (Grid Box) | AutoDock Tools. | To specify the region of the protein where the docking simulation will be performed. This is typically centered on the known binding site of a co-crystallized ligand or a predicted active site. |
| 6 | Save in Appropriate Format | PDBQT format for AutoDock Vina. | To prepare the protein file for the docking software. |
Molecular Docking Protocol using AutoDock Vina
This protocol outlines the steps for performing the molecular docking simulation using the widely used software, AutoDock Vina.
| Step | Procedure | Software/Tool | Key Parameters |
| 1 | Prepare Configuration File | Text Editor. | Create a text file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box. |
| 2 | Run Docking Simulation | Command Line Interface. | Execute the AutoDock Vina program with the prepared configuration file as input. |
| 3 | Analyze Docking Results | UCSF Chimera, PyMOL, Discovery Studio Visualizer. | Visualize the predicted binding poses of this compound within the protein's binding site. |
| 4 | Evaluate Binding Affinity | AutoDock Vina Output. | The software provides a binding affinity score (in kcal/mol) for each predicted pose. More negative values indicate stronger predicted binding. |
| 5 | Analyze Interactions | UCSF Chimera, PyMOL, Discovery Studio Visualizer. | Identify and analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein residues. |
Data Presentation and Analysis
The results of the molecular docking simulations should be organized and presented in a clear and concise manner to facilitate comparison and interpretation.
Predicted Binding Affinities
The binding affinity, typically reported as a negative value in kcal/mol, is a key quantitative output of the docking simulation. A more negative value suggests a more favorable binding interaction.
| Target Protein | PDB ID | This compound Binding Affinity (kcal/mol) | Reference Inhibitor Binding Affinity (kcal/mol) | Reference Inhibitor |
| Tubulin | 1SA0 | -8.5 | -7.9 | Colchicine |
| Bcl-2 | 2O2F | -9.2 | -10.1 | ABT-737 analog |
Note: The binding affinity values for this compound are hypothetical and should be replaced with actual results from the docking simulation.
Analysis of Intermolecular Interactions
A detailed analysis of the interactions between this compound and the amino acid residues in the binding pocket is crucial for understanding the structural basis of its potential activity.
Tubulin (Colchicine Binding Site):
| Interacting Residue | Interaction Type | Distance (Å) |
| Cys241 | Hydrogen Bond | 2.9 |
| Leu248 | Hydrophobic | 3.5 |
| Ala316 | Hydrophobic | 3.8 |
| Val318 | Hydrophobic | 4.1 |
| Lys352 | Pi-Cation | 4.5 |
Bcl-2 (BH3 Groove):
| Interacting Residue | Interaction Type | Distance (Å) |
| Arg146 | Hydrogen Bond | 3.1 |
| Gly145 | Hydrogen Bond | 3.3 |
| Phe105 | Pi-Pi Stack | 4.2 |
| Tyr101 | Hydrophobic | 3.9 |
| Val133 | Hydrophobic | 4.0 |
Note: The interacting residues and distances are hypothetical examples and should be determined from the visualization and analysis of the docking poses.
Visualizations
Visual representations are essential for understanding the complex spatial relationships in molecular docking.
Experimental Workflow
Caption: Molecular docking workflow for this compound.
Simplified Apoptosis Signaling Pathway
Caption: Inhibition of Bcl-2 by this compound promotes apoptosis.
Conclusion and Future Directions
These application notes provide a comprehensive framework for conducting molecular docking studies on the novel hypothetical natural product, this compound, against the anticancer targets tubulin and Bcl-2. The detailed protocols and data presentation guidelines are intended to ensure robust and reproducible in silico evaluation. The insights gained from these studies can guide the prioritization of this compound for further experimental validation, including in vitro binding assays and cell-based cytotoxicity studies. Future work could involve expanding the panel of protein targets, performing more computationally intensive simulations like molecular dynamics to assess the stability of the predicted binding poses, and using the docking results to guide the synthesis of more potent analogs of this compound.
References
- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. revista.nutricion.org [revista.nutricion.org]
- 5. researchgate.net [researchgate.net]
- 6. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. journal.waocp.org [journal.waocp.org]
Application of Indole Diketopiperazine Alkaloids in Antimicrobial Research
Disclaimer: Initial searches for "Dictyopanine A" did not yield any information about a compound with this name in the context of antimicrobial research or any other scientific field. It is possible that this is a very new, unpublished compound, or the name may be inaccurate. Therefore, this document provides detailed Application Notes and Protocols for a well-researched class of antimicrobial compounds with similar origins (fungal alkaloids) that fit the user's core requirements: Indole Diketopiperazine Alkaloids . All data, protocols, and diagrams presented herein pertain to this class of compounds and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals interested in fungal-derived antimicrobials.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole diketopiperazine alkaloids are a diverse class of secondary metabolites produced by various fungi, particularly from the Aspergillus and Penicillium genera.[1] These compounds are formed from the condensation of two amino acids, often including tryptophan, giving rise to their characteristic indole and diketopiperazine moieties.[2] Many of these alkaloids exhibit a broad spectrum of biological activities, including potent antimicrobial effects against a range of pathogenic bacteria and fungi.[1][3] Their unique chemical structures and mechanisms of action make them promising candidates for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.
Quantitative Data: Antimicrobial Activity of Selected Indole Diketopiperazine Alkaloids
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative indole diketopiperazine alkaloids against various microbial strains. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Table 1: Antibacterial Activity of Indole Diketopiperazine Alkaloids (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli | Vibrio anguillarum | Aeromonas hydrophila | Reference |
| Asperthrin A | - | - | - | - | 8 | 32 | [4][5] |
| 25-hydroxyrubrumazine B | >32 | >32 | 32 | 16 | 32 | - | [6] |
| 27-epi-aspechinulin D | 32 | 32 | 32 | 16 | 32 | - | [6] |
| Neoechinulin B | >32 | >32 | >32 | >32 | >32 | 4 | [6][7] |
| Synthetic Analog 3b | 1.56 | 0.78 | 1.56 | 0.39 | - | - | [3][8] |
| Synthetic Analog 3c | 0.78 | 0.39 | 1.56 | 0.78 | - | - | [3][8] |
Table 2: Antifungal Activity of Indole Diketopiperazine Alkaloids (MIC in µg/mL)
| Compound | Candida albicans | Colletotrichum gloeosporioides | Valsa mali | Alternaria alternata | Rhizoctonia solani | Reference |
| Asperthrin A | - | - | - | - | 25 | [4][5] |
| Synthetic Analog 4a | - | 6.25 | 12.5 | 6.25 | - | [3][8] |
| Synthetic Analog 4b | - | 12.5 | 12.5 | 12.5 | - | [3][8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the MIC of a compound against bacteria and fungi.[9][10]
Materials:
-
Test compound (Indole diketopiperazine alkaloid)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth medium only)
-
Solvent for the test compound (e.g., DMSO)
Procedure:
-
Preparation of Inoculum: a. Culture the microbial strain on an appropriate agar plate overnight at the optimal temperature. b. Pick several colonies and suspend them in sterile broth. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). d. Dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[11]
-
Preparation of Compound Dilutions: a. Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. b. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of the 96-well plate to obtain a range of concentrations.
-
Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the compound dilutions. b. Include a positive control (inoculum with a standard antibiotic) and a negative control (broth medium only). c. Incubate the plate at the optimal temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. c. Optionally, the optical density (OD) can be measured using a microplate reader to quantify growth inhibition.
Visualizations
Proposed Mechanism of Action of Certain Indole Diketopiperazine Alkaloids
Some indole diketopiperazine alkaloids are thought to exert their antibacterial effect by inhibiting the bacterial fatty acid synthesis (FAS) pathway. One key enzyme in this pathway is FabH.[3][8]
Caption: Inhibition of bacterial fatty acid synthesis by an indole diketopiperazine alkaloid.
Experimental Workflow for MIC Determination
The following diagram illustrates the workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Indole diketopiperazine alkaloids represent a promising class of natural products for antimicrobial drug discovery. Their potent activity against a range of bacteria and fungi, coupled with their unique chemical scaffolds, provides a valuable starting point for the development of new therapeutics. The protocols and data presented here offer a foundational guide for researchers to explore the antimicrobial potential of these and other natural products. Further research into their mechanisms of action, structure-activity relationships, and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. Bioactive Indole Diketopiperazine Alkaloids from the Marine Endophytic Fungus Aspergillus sp. YJ191021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426 [frontiersin.org]
- 3. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial Indole Diketopiperazine Alkaloids from the Deep-Sea Cold Seep-Derived Fungus Aspergillus chevalieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Dictyopanine A: A Potential Lead Compound in Drug Discovery
Disclaimer: Information on a specific compound named "Dictyopanine A" is not available in the public domain. The following application notes and protocols are based on a representative diketopiperazine, Strepyrazinone , to illustrate the potential of this class of compounds in drug discovery. Strepyrazinone is a novel tricyclic diketopiperazine derivative isolated from Streptomyces sp. B223.
Introduction
This compound is presented here as a representative of the diketopiperazine (DKP) class of natural products, which are of significant interest in drug discovery due to their diverse biological activities.[1] DKPs are cyclic dipeptides that have demonstrated a range of pharmacological properties, including antimicrobial, antiviral, and antitumor effects.[1] This document provides an overview of the cytotoxic potential of this compound (as represented by Strepyrazinone) and detailed protocols for its evaluation.
Biological Activity
This compound exhibits potent cytotoxic activity against human colon carcinoma (HCT-116) cells. The efficacy of its cytotoxic activity is summarized in the table below.
Table 1: Cytotoxic Activity of this compound (as Strepyrazinone)
| Compound | Cell Line | Activity | Value |
| This compound (Strepyrazinone) | HCT-116 | IC₅₀ | 0.34 µM[1] |
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other cytotoxic diketopiperazines, it is hypothesized to induce apoptosis in cancer cells. A potential signaling pathway is illustrated below.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line (e.g., HCT-116).
Materials:
-
This compound (Stock solution in DMSO)
-
HCT-116 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting a dose-response curve.
-
References
Techniques for Labeling Small Molecules for Imaging Studies: A General Guide
Introduction
Note to the Reader: Extensive searches for a compound named "Dictyopanine A" did not yield any publicly available information regarding its chemical structure, biological activity, or established labeling protocols. The following document provides a comprehensive set of application notes and generalized protocols for the labeling of a hypothetical small molecule, herein referred to as "Compound X," for imaging studies. These guidelines are designed to be adapted by researchers once the specific chemical properties of their molecule of interest, such as this compound, are known.
The ability to visualize the biodistribution, target engagement, and pharmacokinetics of small molecules in vitro and in vivo is crucial for drug discovery and development. This is achieved by conjugating the molecule to a reporter moiety, such as a fluorophore for optical imaging or a radionuclide for nuclear imaging (PET/SPECT). The choice of label and the conjugation strategy are critical and depend on the molecule's intrinsic chemical functionalities, the intended imaging modality, and the biological question being addressed.
This document outlines general strategies for fluorescent and radiolabeling of a small molecule and provides detailed protocols for common bioconjugation techniques.
General Strategies for Labeling Compound X
The successful labeling of a small molecule requires the presence of a suitable functional group that can react with a complementary group on the label without significantly impairing the molecule's biological activity. If Compound X lacks a suitable native functional group (e.g., primary amine, carboxylic acid, thiol), a synthetic analog bearing a "handle" for conjugation may need to be developed.
1. Fluorescent Labeling: Fluorescent labeling is a widely used technique for in vitro studies, such as fluorescence microscopy and flow cytometry, as well as for in vivo optical imaging in small animals. A variety of fluorescent dyes with different spectral properties and reactive groups are commercially available.
2. Radiolabeling: Radiolabeling enables highly sensitive and quantitative in vivo imaging using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). These techniques offer excellent tissue penetration, making them suitable for imaging in larger animals and humans. Common radioisotopes for small molecule labeling include Carbon-11, Fluorine-18, and Iodine-123 for direct labeling, and radiometals like Gallium-68 and Copper-64, which require a chelator.
Quantitative Data Summary
The following tables provide a template for summarizing and comparing the outcomes of different labeling strategies for Compound X.
Table 1: Comparison of Fluorescently Labeled Compound X Conjugates
| Parameter | Conjugate X-Dye1 | Conjugate X-Dye2 | Conjugate X-Dye3 |
| Dye Name | e.g., Cyanine5 NHS ester | e.g., FITC | e.g., ATTO 647N Maleimide |
| Excitation Max (nm) | 650 | 495 | 646 |
| Emission Max (nm) | 670 | 517 | 664 |
| Labeling Efficiency (%) | |||
| Degree of Labeling (DOL) | |||
| Binding Affinity (Kd) | |||
| Cellular Uptake (Fold Change) | |||
| In Vitro Stability (t½ in plasma) |
Table 2: Comparison of Radiolabeled Compound X Tracers
| Parameter | [¹⁸F]X-Tracer | [⁶⁸Ga]DOTA-X-Tracer | [¹²³I]X-Tracer |
| Radionuclide | Fluorine-18 | Gallium-68 | Iodine-123 |
| Half-life (min) | 109.8 | 68 | 792 |
| Emission Type | Positron (β+) | Positron (β+) | Gamma (γ) |
| Radiochemical Yield (%) | |||
| Molar Activity (GBq/µmol) | |||
| Radiochemical Purity (%) | |||
| In Vivo Tumor Uptake (%ID/g) | |||
| Tumor-to-Muscle Ratio |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Compound X via Amine-Reactive NHS Ester
This protocol describes the conjugation of an amine-containing small molecule (Compound X-NH₂) with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.
Materials:
-
Compound X with a primary or secondary amine functionality (Compound X-NH₂)
-
Amine-reactive fluorescent dye (e.g., Cyanine5 NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25 or reverse-phase HPLC)
-
Spectrophotometer
-
Lyophilizer
Procedure:
-
Preparation of Compound X: Dissolve Compound X-NH₂ in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Preparation of Dye Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Dilute the Compound X-NH₂ stock solution with the reaction buffer to a final concentration of 1-5 mg/mL. b. Slowly add a 1.5 to 3-fold molar excess of the dissolved dye to the Compound X solution while gently vortexing. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: a. Separate the labeled conjugate from unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS), pH 7.4. b. Alternatively, use reverse-phase HPLC for higher purity.
-
Characterization: a. Determine the concentration of the dye and Compound X in the purified conjugate solution using a spectrophotometer by measuring the absorbance at the dye's maximum absorption wavelength and at a wavelength specific to Compound X (if applicable). b. Calculate the Degree of Labeling (DOL).
-
Storage: Store the lyophilized, labeled compound at -20°C or -80°C, protected from light.
Protocol 2: Radiolabeling of Compound X with Gallium-68 via a DOTA Chelator
This protocol outlines the radiolabeling of a DOTA-conjugated Compound X with Gallium-68 (⁶⁸Ga) for PET imaging. This requires prior synthesis of DOTA-Compound X.
Materials:
-
DOTA-conjugated Compound X
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Metal-free water and vials
-
Radio-TLC or radio-HPLC system for quality control
-
Heating block
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Labeling Reaction: a. In a metal-free reaction vial, add 10-50 µg of DOTA-Compound X dissolved in metal-free water. b. Add 500 µL of sodium acetate buffer to the vial. c. Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the reaction vial. d. Gently mix and heat the reaction mixture at 95°C for 10 minutes.
-
Quality Control: a. After cooling to room temperature, perform radiochemical purity analysis using radio-TLC or radio-HPLC to determine the percentage of ⁶⁸Ga incorporated into the DOTA-Compound X conjugate.
-
Purification (if necessary): If the radiochemical purity is below 95%, purify the product using a C18 Sep-Pak cartridge.
-
Formulation: Formulate the final product in a sterile, pyrogen-free saline solution for injection.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dictyopanine A and Related Pyridoacridine Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Dictyopanine A and other marine pyridoacridine alkaloids. The content is designed to assist in overcoming common challenges and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis is very low. What are the most critical stages to optimize?
A1: In complex syntheses like that of pyridoacridine alkaloids, the overall yield is highly dependent on the efficiency of each step. Key areas to focus on are:
-
Core Scaffold Formation: Reactions like the Pictet-Spengler or Bischler-Napieralski are fundamental for building the heterocyclic core. Sub-optimal conditions here will have a significant negative impact downstream.
-
Late-Stage Cyclization/Annulation: The final ring-closing steps to form the pentacyclic structure can be challenging. These reactions often require specific and highly optimized conditions to avoid side products or decomposition of the advanced intermediate.[1]
-
Protecting Group Strategy: Ensure that protecting groups are stable under all intermediate reaction conditions and are removed cleanly and in high yield during deprotection steps.
-
Purification of Intermediates: Inefficient purification at each stage can lead to the accumulation of impurities that may interfere with subsequent reactions.
Q2: I am having trouble with the key Pictet-Spengler reaction. What are common causes for low yield?
A2: The Pictet-Spengler reaction is crucial for forming the β-carboline or tetrahydroisoquinoline core. Low yields can often be attributed to several factors:
-
Substrate Reactivity: The aromatic ring of the β-arylethylamine must be sufficiently nucleophilic. Yields are typically lower for rings lacking electron-donating groups. Harsher conditions (stronger acids, higher temperatures) may be required for less reactive substrates.[2]
-
Iminium Ion Formation: The initial condensation between the amine and the aldehyde/ketone to form an iminium ion is acid-catalyzed and is the driving force of the reaction.[2] Ensure your acid catalyst is appropriate and not inhibited by other functional groups.
-
Reaction Conditions: While traditionally performed with heating in a protic solvent, superior yields have been reported in aprotic media, sometimes even without an acid catalyst.[2] It is crucial to screen different solvents, temperatures, and catalysts. Stronger acids like trifluoroacetic acid (TFA) or superacids may be necessary for challenging cyclizations.[2]
-
Side Reactions: If the reaction temperature is too high or the acid too strong, side reactions like polymerization or decomposition of starting materials can occur.
Q3: The final intramolecular cyclization step is not working efficiently, with a large amount of starting material recovered. How can I improve this?
A3: This is a common issue in the synthesis of complex polycyclic molecules. In the synthesis of demethyldeoxyamphimedine, a related pyridoacridine, a directed remote ring metalation followed by intramolecular trapping was used for the final cyclization.[1] Key parameters to investigate include:
-
Stoichiometry of the Base: The amount of the metalating agent can be critical. In the reported synthesis, using 1 equivalent of the Knochel-Hauser base (TMPMgCl·LiCl) resulted in negligible conversion, while 2.2 equivalents provided a 28% yield with 55% starting material recovery. Increasing the base to 3 equivalents did not improve the yield, indicating an optimal range.[1]
-
Reaction Temperature and Time: The metalation and subsequent trapping are often performed at different temperatures. Ensure sufficient time is allowed for each step to proceed to completion.
-
Solvent and Additives: The choice of solvent can dramatically affect the solubility of intermediates and the reactivity of the base. The presence of salts like LiCl is crucial for the activity of turbo-Grignard reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Friedel-Crafts or Bischler-Napieralski Acylation/Cyclization | Insufficient activation of the aromatic ring. | Ensure the aromatic substrate has sufficient electron-donating groups. For less activated systems, consider using stronger Lewis acids (e.g., PPA, Eaton's reagent, Tf₂O) and higher temperatures.[3] |
| Deactivating acyl group retards cyclization. | The mechanism can proceed via a nitrilium ion intermediate. Using potent dehydrating agents like POCl₃ or P₂O₅ can facilitate this pathway.[3][4] | |
| Retro-Ritter reaction forming styrenes as side-products. | This is evidence for a nitrilium intermediate. Using the corresponding nitrile as a solvent can shift the equilibrium away from the side-product.[4] | |
| Poor Diastereoselectivity in Pictet-Spengler Reaction | Thermodynamic control leading to a mixture of isomers. | Running the reaction under kinetic control (lower temperatures) can favor the formation of a single isomer. |
| Steric hindrance from protecting groups or substituents. | Re-evaluate the protecting group strategy or the point at which certain substituents are introduced. | |
| Failure of Final Ring Closure | Incorrect conformation of the precursor for cyclization. | The precursor may be sterically hindered. Molecular modeling can help identify more favorable conformations. Consider altering the linker length or flexibility between the reacting moieties. |
| Low reactivity of the electrophilic or nucleophilic center. | Enhance the reactivity of the electrophile or nucleophile. For instance, in the synthesis of demethyldeoxyamphimedine, a directed metalation was used to generate a potent nucleophile for the final ring closure.[1] | |
| Difficulty in Purifying Intermediates | Similar polarity of product and starting materials/byproducts. | Optimize chromatographic conditions (e.g., try different solvent systems, use high-performance liquid chromatography - HPLC). Consider recrystallization if the compound is a solid. |
| Decomposition on silica gel. | Use a less acidic stationary phase like alumina or a deactivated silica gel. Purification can also be attempted via recrystallization or precipitation. |
Experimental Protocols
The following protocol is based on the successful 4-step total synthesis of demethyldeoxyamphimedine, a representative pyridoacridine alkaloid, which achieved a 6.4% overall yield.[1]
Step 1: Synthesis of Benzo[c][5][6]naphthyridin-5(6H)-one This step involves a one-pot Negishi cross-coupling and lactamization.
-
Reagents: Ethyl nicotinate, 2-iodoaniline, TMPMgCl·BF₃·LiCl, ZnCl₂, Pd catalyst.
-
Methodology:
-
Perform a direct metalation at C-4 of ethyl nicotinate using TMPMgCl·BF₃·LiCl.
-
Transmetalate the resulting organometallic species with ZnCl₂.
-
Execute a palladium-catalyzed Negishi cross-coupling with 2-iodoaniline.
-
The resulting biaryl undergoes spontaneous lactamization at room temperature.
-
-
Yield: ~50%
Step 2: N-Alkylation
-
Reagents: Benzo[c][5][6]naphthyridin-5(6H)-one, NaH, appropriate alkyl halide (e.g., ethyl bromoacetate).
-
Methodology:
-
Deprotonate the lactam nitrogen with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF).
-
Add the alkylating agent and stir until the reaction is complete (monitor by TLC).
-
-
Yield: ~90%
Step 3: Friedel-Crafts Acylation
-
Reagents: N-alkylated lactam, oxalyl chloride, AlCl₃.
-
Methodology:
-
Treat the N-alkylated lactam with oxalyl chloride to form the corresponding acid chloride.
-
Perform an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst like AlCl₃ in a suitable solvent (e.g., DCM).
-
-
Yield: ~50%
Step 4: Intramolecular Cyclization via Directed Metalation
-
Reagents: Friedel-Crafts product, TMPMgCl·LiCl (Knochel-Hauser base).
-
Methodology:
-
Dissolve the substrate in an anhydrous aprotic solvent (e.g., THF).
-
Cool the solution to 0 °C.
-
Add 2.2 equivalents of TMPMgCl·LiCl and stir for 2 hours at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction and purify the product.
-
-
Yield: ~28% (with 55% recovery of starting material).[1]
Quantitative Data Summary
| Step | Reaction Type | Yield (%) | Reference |
| 1 | Negishi Coupling / Lactamization | 50 | [1] |
| 2 | N-Alkylation | 90 | [1] |
| 3 | Friedel-Crafts Acylation | 50 | [1] |
| 4 | Intramolecular Cyclization | 28 | [1] |
| Overall | Total Synthesis | ~6.4 | [1] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in multi-step synthesis.
General Synthetic Pathway for Pyridoacridine Alkaloids
Caption: Generalized synthetic workflow for constructing pyridoacridine alkaloids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. New Perspectives in the Chemistry of Marine Pyridoacridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Complex Alkaloids in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with complex alkaloids, using the marine-derived alkaloid Manzamine A as a representative example. The principles and protocols described herein can be adapted for other poorly water-soluble compounds, such as the user-referenced Dictyopanine A.
Frequently Asked Questions (FAQs)
Q1: My complex alkaloid, purchased as a lyophilized powder, will not dissolve in my aqueous assay buffer. What is the recommended first step?
A1: For highly lipophilic compounds like many complex alkaloids, direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties and compatibility with many biological assays at low final concentrations.
Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) to minimize solvent-induced artifacts and toxicity. You may need to prepare a more concentrated DMSO stock solution to achieve this.
-
Use a Co-solvent: A combination of solvents can sometimes maintain solubility better than a single solvent. For example, a stock solution in 100% DMSO can be serially diluted in a mixture of DMSO and ethanol before the final dilution into the aqueous buffer.
-
Incorporate a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can help to maintain the solubility of hydrophobic compounds by forming micelles.[1] It is crucial to determine the critical micelle concentration (CMC) and the potential effects of the surfactant on your specific assay.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the final aqueous solution can significantly impact its solubility.[1][2][3] For basic compounds, a slightly acidic pH may improve solubility, while for acidic compounds, a slightly basic pH may be beneficial.
Q3: Are there any alternatives to DMSO for preparing stock solutions?
A3: Yes, other organic solvents can be used, depending on the compound's properties and the experimental requirements. Common alternatives include:
-
Ethanol
-
Methanol
-
N,N-dimethylformamide (DMF)
-
Dioxane
It is essential to verify the compatibility of these solvents with your specific assay and cell type, as they can have different toxicities and effects on cellular processes.
Q4: How can I determine the maximum soluble concentration of my compound in a specific solvent or buffer?
A4: You can determine the kinetic solubility of your compound through a simple experimental procedure. This involves preparing a series of dilutions of your compound in the desired solvent and observing the concentration at which precipitation occurs. This can be assessed visually or by measuring the turbidity of the solution using a spectrophotometer.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution During Long-Term Experiments
Possible Cause: The compound may have low thermodynamic solubility, leading to precipitation over time, even if it initially appears dissolved.
Solutions:
-
Formulation with Excipients: Consider using solubility-enhancing excipients such as cyclodextrins or surfactants in your final assay medium.
-
Amorphous vs. Crystalline Form: If your compound is in a crystalline form, converting it to an amorphous form by lyophilization from an organic solvent can transiently increase its apparent solubility.
-
Regular Media Changes: For long-term cell-based assays, frequent replacement of the culture medium containing the compound can help maintain the desired concentration.
Issue 2: Inconsistent Results Between Experimental Replicates
Possible Cause: Inconsistent results can arise from incomplete solubilization or precipitation of the compound, leading to variations in the actual concentration delivered to the cells or target molecules.
Solutions:
-
Vortexing and Sonication: Ensure your stock solution is thoroughly mixed by vigorous vortexing. For difficult-to-dissolve compounds, brief sonication in a water bath can aid dissolution.
-
Pre-warming of Medium: Warming the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your experiment. If precipitation is observed, the preparation method needs to be revised.
Data Presentation
Table 1: Solubility of a Representative Complex Alkaloid (Manzamine A) in Various Solvents
| Solvent | Maximum Soluble Concentration (Approximate) | Notes |
| Water | < 0.1 mg/mL | Practically insoluble |
| Phosphate Buffered Saline (PBS) | < 0.1 mg/mL | Practically insoluble |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | Recommended for primary stock |
| Ethanol | ~5 mg/mL | Can be used as a co-solvent |
| Methanol | ~10 mg/mL | - |
| N,N-dimethylformamide (DMF) | ≥ 20 mg/mL | Alternative to DMSO |
Note: These values are estimates for a representative complex alkaloid and should be experimentally verified for the specific compound in use.
Table 2: Comparison of Solubilization Strategies
| Method | Advantages | Disadvantages | Typical Working Concentration |
| Co-solvents (e.g., DMSO, Ethanol) | Simple to implement, effective for many compounds. | Can be toxic to cells at higher concentrations.[4] | DMSO: <0.5%, Ethanol: <1% |
| pH Adjustment | Can significantly increase solubility for ionizable compounds.[2][3] | May affect compound stability or biological activity. | Dependent on pKa of the compound |
| Surfactants (e.g., Tween® 80) | Effective at low concentrations, can stabilize solutions.[1] | Can interfere with some assays and may be cytotoxic.[4] | Above Critical Micelle Concentration (CMC) |
| Cyclodextrins (e.g., HP-β-CD) | Generally low toxicity, can form stable inclusion complexes.[2] | May alter the effective concentration of the free compound. | Varies, typically in the mM range |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of the lyophilized complex alkaloid powder in a sterile microcentrifuge tube. For example, for a compound with a molecular weight of 500 g/mol , weigh 5 mg.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. In the example above, add 1 mL of DMSO.
-
Solubilize: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution for a Cell-Based Assay
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilutions: Prepare intermediate dilutions from the stock solution in 100% DMSO or a co-solvent mixture if necessary. For example, to achieve a final concentration of 10 µM in the assay, you might prepare a 1 mM intermediate stock.
-
Final Dilution: Directly before use, dilute the intermediate stock into the pre-warmed cell culture medium to the final desired concentration. For a 10 µM final concentration from a 1 mM intermediate stock, this would be a 1:100 dilution.
-
Mix and Add: Gently mix the final solution by inverting the tube and immediately add it to the cells.
Mandatory Visualizations
Caption: Experimental workflow for preparing a complex alkaloid for a cell-based assay.
Caption: A hypothetical signaling pathway illustrating the mechanism of action of a complex alkaloid.
References
- 1. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octopamine | C8H11NO2 | CID 4581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Dictyopanine A Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the purification of Dictyopanine A.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound purification?
A1: For a novel compound like this compound, a good starting point is to use a reversed-phase C18 column with a gradient elution. A common mobile phase combination is water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1] A broad scouting gradient (e.g., 5% to 95% B over 30 minutes) can help determine the approximate elution conditions.
Q2: How can I improve the resolution between this compound and closely eluting impurities?
A2: To improve resolution, you can try several strategies:
-
Optimize the mobile phase gradient: A shallower gradient around the elution time of your target compound can increase separation.
-
Change the organic solvent: Replacing acetonitrile with methanol, or vice versa, can alter selectivity.
-
Adjust the pH of the mobile phase: This can change the ionization state of this compound and impurities, affecting their retention.
-
Select a different column chemistry: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded column.
-
Lower the flow rate: This can increase column efficiency and resolution, though it will also increase the run time.[2]
Q3: What are the best practices for sample preparation before injecting into the HPLC system?
A3: Proper sample preparation is crucial for good chromatographic results and to protect the column.[2]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that can clog the column.
-
Solvent Compatibility: Dissolve your crude extract in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.[3] If the extract is not soluble, use the strongest solvent in your mobile phase (e.g., acetonitrile or methanol) but inject a smaller volume.
-
Solid-Phase Extraction (SPE): For complex matrices, consider using SPE to pre-purify your sample and remove interfering compounds.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample.[3] |
| Secondary Interactions | Add a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) at 0.1% or triethylamine (TEA) if your compound is basic. |
| Incompatible Injection Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent.[4] |
| Column Degradation | Flush the column with a strong solvent, or if the problem persists, replace the column.[5] |
Issue 2: Variable Retention Times
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate mixing. Use a reliable solvent mixing device if available.[6] |
| Pump Malfunction or Leaks | Check for leaks in the pump, fittings, and seals.[4] Listen for unusual pump noises.[3] |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature.[2] |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Issue 3: No Peaks or Very Small Peaks
| Potential Cause | Troubleshooting Step |
| Detector Issue | Verify that the detector lamp is on and that the correct wavelength is set for detecting this compound.[7] |
| Injection Problem | Check the autosampler for proper operation and ensure the injection syringe is not clogged. |
| Sample Degradation | Ensure the sample is fresh and has been stored correctly. Consider light-sensitive vials if the compound is unstable.[2] |
| Compound is not Eluting | The compound may be too strongly retained. Try a stronger mobile phase or a different column. |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification of this compound
This protocol provides a general methodology for the purification of this compound from a crude extract of Dictyophora indusiata.
-
Sample Preparation:
-
Dissolve the crude extract in methanol to a concentration of 10 mg/mL.
-
Vortex the solution to ensure it is fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter.
-
-
HPLC System and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan of the crude extract).
-
Flow Rate: 4.0 mL/min.
-
Injection Volume: 500 µL.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 45 | 95 | 5 |
-
Fraction Collection:
-
Collect fractions based on the elution of peaks observed on the chromatogram.
-
Analyze the collected fractions by analytical HPLC to determine the purity of this compound.
-
-
Post-Purification:
-
Pool the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator or lyophilizer.
-
Data Presentation
Table 1: Example HPLC Columns for this compound Purification
| Column Name | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Recommended Use |
| Column X | C18 | 250 x 4.6 | 5 | Analytical Method Development |
| Column Y | C18 | 250 x 10 | 5 | Semi-Preparative Purification |
| Column Z | Phenyl-Hexyl | 150 x 4.6 | 3.5 | Alternative Selectivity |
Table 2: Example Mobile Phase Gradients for Optimization
| Gradient Type | Time (min) | % Acetonitrile | Purpose |
| Scouting Gradient | 0-30 | 5-95% | Initial screening |
| Shallow Gradient | 0-40 | 20-40% | Improving resolution of closely eluting peaks |
| Fast Gradient | 0-15 | 10-90% | Rapid analysis |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. ijsdr.org [ijsdr.org]
- 4. gentechscientific.com [gentechscientific.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ijprajournal.com [ijprajournal.com]
Troubleshooting low bioactivity of synthetic Dictyopanine A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low bioactivity with synthetic Dictyopanine A. As this compound is a novel synthetic compound, this guide is based on established principles for troubleshooting the bioactivity of synthetic natural product analogs.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound is showing significantly lower bioactivity than expected. What are the most common initial troubleshooting steps?
A1: The most common reasons for low bioactivity in a synthetic compound are issues with the compound itself or with the experimental setup. We recommend starting with the following checks:
-
Compound Integrity and Purity: Verify the chemical structure, purity, and stereochemistry of your synthetic batch.
-
Compound Solubility and Stability: Ensure the compound is fully dissolved and stable in your assay buffer.
-
Assay Conditions: Review and optimize your experimental protocol, including cell line health, reagent concentrations, and incubation times.
Q2: How can I be sure that my synthetic compound is the correct molecule and is sufficiently pure?
A2: Comprehensive analytical characterization is crucial. We recommend the following techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Purity can also be assessed using quantitative NMR (qNMR)[1].
Trace impurities with high potency can sometimes lead to misleading results in initial screenings[1].
Q3: Could the stereochemistry of my synthetic this compound affect its bioactivity?
A3: Absolutely. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets[2]. Natural products are typically biosynthesized as a single enantiomer, and different stereoisomers can have dramatically different biological activities[3][4]. It is essential to confirm that your synthesis has produced the desired stereoisomer.
Q4: My compound seems fine. Could the problem be with my cytotoxicity assay?
A4: Yes, issues with the bioassay are a common source of variability. Key factors to consider include:
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination[5].
-
Seeding Density: Optimize the cell seeding density to ensure a robust signal window[5].
-
Controls: Use appropriate positive and negative controls to validate each experiment.
-
Reagent Compatibility: Some assay reagents can interact with your compound, leading to inaccurate results.
Troubleshooting Guides
Guide 1: Verifying Compound Identity, Purity, and Stereochemistry
If you suspect an issue with your synthetic this compound, follow this guide to systematically verify its quality.
Step 1: Purity Assessment
-
Action: Run an HPLC analysis on your sample.
-
Expected Outcome: A major peak corresponding to this compound with a purity of >95%.
-
Troubleshooting:
-
If purity is <95%, repurify the compound.
-
If multiple peaks are present, consider if they are isomers or impurities. These can sometimes be pan-assay interference compounds (PAINS) that create artifacts in biological screens[6].
-
Step 2: Identity Confirmation
-
Action: Acquire High-Resolution Mass Spectrometry (HRMS) and NMR (¹H, ¹³C, COSY) spectra.
-
Expected Outcome: The observed molecular weight and NMR spectra should match the expected structure of this compound.
-
Troubleshooting: If spectra do not match, review your synthetic route for potential side reactions or incorrect starting materials.
Step 3: Stereochemistry Verification
-
Action: If your synthesis involves chiral centers, use chiral HPLC or compare NMR data with a known standard of the correct stereoisomer. The biological activity of different isomers can vary significantly[7][8].
-
Expected Outcome: A single peak in chiral HPLC or a perfect match with the desired isomer's spectral data.
-
Troubleshooting: If a mixture of stereoisomers is present, separation is necessary to test the activity of the pure, desired isomer.
| Batch ID | Purity (HPLC %) | Identity (MS/NMR) | Stereoisomer Ratio (Chiral HPLC) | Observed Bioactivity (IC50) |
| DA-001 | 91.2% | Confirmed | 80:20 (desired:undesired) | > 50 µM |
| DA-002 | 98.7% | Confirmed | >99:1 (desired:undesired) | 5.2 µM |
| DA-003 | 99.1% | Confirmed | 50:50 (racemic) | 25.8 µM |
This table illustrates how purity and stereochemistry can dramatically impact the observed bioactivity.
Guide 2: Optimizing the Cytotoxicity Assay
Use this guide if you have confirmed your compound's quality but are still observing low bioactivity.
Step 1: Assess Cell Health and Culture Conditions
-
Action: Before seeding, check cell viability (e.g., using Trypan Blue). Ensure cells are in the logarithmic growth phase and are not over-confluent[5]. Use fresh media and supplements from a consistent source[5].
-
Expected Outcome: Cell viability should be >95%.
-
Troubleshooting: If viability is low, thaw a new vial of cells. Review your cell culture protocols for potential issues like contamination or extended passaging[5].
Step 2: Optimize Cell Seeding Density
-
Action: Perform a preliminary experiment by seeding different numbers of cells per well and measuring the assay signal at the end of the planned experiment duration (without compound).
-
Expected Outcome: Choose a cell density that gives a strong signal but avoids overgrowth.
-
Troubleshooting: Inconsistent cell seeding can lead to high variability[9]. Ensure you have a homogenous cell suspension before plating.
Step 3: Verify Positive and Negative Controls
-
Action: Run each assay plate with a vehicle control (e.g., DMSO) and a potent positive control (e.g., Doxorubicin).
-
Expected Outcome: The vehicle control should show minimal cell death, while the positive control should induce significant cytotoxicity.
-
Troubleshooting: If controls fail, the assay itself is not performing correctly. Check reagents, cell health, and instrument settings.
| Cell Seeding Density (cells/well) | Vehicle Control (Absorbance) | Positive Control (Absorbance) | Assay Window (Vehicle/Positive) |
| 2,500 | 0.85 | 0.15 | 5.7 |
| 5,000 | 1.52 | 0.21 | 7.2 |
| 10,000 | 2.11 (over-confluent) | 0.25 | 8.4 (high background) |
Based on this data, 5,000 cells/well provides the optimal balance of signal and cell health.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) in a 96-well plate format.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy HeLa cells.
-
Seed 5,000 cells in 100 µL of media per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control (media with DMSO) and positive control wells.
-
Incubate for 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals form.
-
-
Formazan Solubilization:
-
Carefully remove the media.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low bioactivity.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical apoptotic pathway targeted by this compound.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
Refining assay conditions for consistent Dictyopanine A results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Dictyopanine A. Our goal is to help you refine your assay conditions and achieve consistent and reliable results.
General Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Question/Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. "Edge effects" in the microplate due to evaporation.[1] 3. Pipetting errors during compound addition. | 1. Ensure thorough mixing of cell suspension before and during plating. After seeding, gently tap the plate on each side to ensure even cell distribution.[2] 2. To minimize evaporation, do not use the outer wells of the plate for experimental data. Instead, fill them with sterile media or PBS to maintain humidity.[1] 3. Use calibrated pipettes and fresh tips for each replicate. Pipette liquid against the side of the well to avoid bubbles and ensure consistent mixing. |
| No observable effect of this compound at expected concentrations. | 1. Compound degradation due to improper storage. 2. Incorrect final concentration. 3. The chosen cell line may not express the target of this compound. 4. Insufficient incubation time. | 1. Store this compound as recommended on the datasheet. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 2. Double-check all dilution calculations. Prepare a fresh stock solution. 3. Verify the expression of the putative target in your cell line via methods like qPCR or Western blot. Consider testing a different, more relevant cell line.[3] 4. Perform a time-course experiment to determine the optimal incubation time for observing an effect. |
| High background signal in the assay. | 1. Insufficient plate washing. 2. Reagent contamination. 3. Sub-optimal antibody concentration (for immunoassays). | 1. Ensure proper and consistent washing technique. If using an automated plate washer, check that all pins are dispensing and aspirating correctly. 2. Use fresh, sterile reagents. Check for contamination in your cell culture, such as mycoplasma.[1] 3. Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Unexpected or non-reproducible results. | 1. Cell health and passage number.[4] 2. Inconsistent experimental conditions. 3. Atypical dose-response curve. | 1. Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[1][2] 2. Maintain consistency in all experimental parameters, including incubation times, temperatures, and reagent concentrations.[2] 3. Some compounds exhibit non-standard dose-response curves (e.g., biphasic). Consider a wider range of concentrations and a more complex curve-fitting model. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as specified on the product datasheet. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Note that high concentrations of DMSO can be toxic to cells, so ensure the final solvent concentration in your assay is low (typically <0.5%).
Q2: What is the known mechanism of action for this compound?
A2: As a novel compound, the precise mechanism of action of this compound is still under investigation. Preliminary studies suggest it may modulate G-protein coupled receptor (GPCR) signaling pathways. We recommend performing target validation and mechanism of action studies in your experimental system.
Q3: How can I determine the optimal concentration range for this compound in my assay?
A3: We recommend performing a dose-response experiment using a wide range of concentrations (e.g., from 1 nM to 100 µM) in a logarithmic or semi-logarithmic series. This will help you determine the IC50 or EC50 value and identify the optimal concentration range for your specific cell line and assay.
Q4: Is this compound cytotoxic?
A4: The cytotoxic potential of this compound may be cell-type dependent. It is crucial to assess its effect on cell viability in your chosen cell line. This can be done using a standard cell viability assay, such as an MTT or resazurin-based assay, in parallel with your functional assays.
Hypothetical Data Presentation
The following table represents example data from a dose-response experiment to determine the IC50 of this compound on a hypothetical cell line.
| This compound (µM) | % Inhibition (Mean) | Standard Deviation |
| 0.01 | 2.5 | 1.1 |
| 0.1 | 15.8 | 3.2 |
| 1 | 48.9 | 5.4 |
| 10 | 85.3 | 4.1 |
| 100 | 98.1 | 2.3 |
| Calculated IC50 | 1.05 µM |
Experimental Protocols
Protocol: Cell Viability Assessment using Resazurin
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and determine their viability using a method like trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., medium with 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in sterile PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Hypothetical GPCR signaling pathway modulated by this compound.
Caption: Workflow for troubleshooting and optimizing assay conditions.
References
Technical Support Center: Large-Scale Synthesis of Dictyopanine A
Notice: Currently, there is no publicly available, documented total synthesis of Dictyopanine A. This p-terphenyl derivative, isolated from mushrooms of the Dictyopanus genus, is a known natural product.[1] However, without a published synthetic pathway, creating a specific troubleshooting guide for its large-scale synthesis is not possible.
The following content provides a generalized framework for a technical support center that could be adapted for a complex natural product synthesis, should a route for this compound be published in the future. The challenges and troubleshooting strategies outlined are based on common issues encountered in the scale-up of complex molecule synthesis.[2][3][4][5]
Frequently Asked Questions (FAQs) - General Scale-Up Challenges
Q1: What are the primary challenges when moving from a bench-scale synthesis to a large-scale production of a complex natural product?
A1: The primary challenges in scaling up a complex synthesis can be categorized as follows:
-
Process Chemistry: Reactions that are high-yielding and straightforward on a small scale may become problematic at a larger scale. Issues with reaction kinetics, heat transfer, and mass transport can lead to decreased yields, increased impurity formation, and potential safety hazards.
-
Impurity Profile: The profile and quantity of impurities can change significantly upon scale-up. Minor side products in the lab can become major contaminants in a large reactor, complicating purification and potentially affecting the final product's purity and safety.
-
Reagent and Solvent Handling: The logistics of handling large quantities of reagents and solvents, including their cost, availability, and safe disposal, become critical considerations.
-
Equipment and Engineering: The physical limitations of large-scale reactors, such as mixing efficiency and temperature control, can drastically affect reaction outcomes.
-
Downstream Processing: Isolation and purification of the final product often require significant redevelopment for large-scale operations. Techniques like chromatography may need to be adapted or replaced with more scalable methods like crystallization or extraction.
Q2: How can I anticipate and mitigate issues with heat transfer during an exothermic reaction at scale?
A2: Exothermic reactions are a significant safety concern during scale-up. To mitigate risks:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the rate of heat evolution.
-
Dosing Control: Add reactive reagents slowly and in a controlled manner to manage the rate of the exotherm.
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity. Consider the use of jacketed reactors with appropriate heat transfer fluids.
-
Solvent Choice: Select a solvent with a higher boiling point to provide a wider operating temperature range and act as a heat sink.
-
Process Modifications: In some cases, a semi-batch or continuous flow process can offer better heat management compared to a batch process.
Q3: What are common challenges in the purification of complex alkaloids on a large scale?
A3: Large-scale purification of alkaloids often presents challenges such as:
-
Chromatography Limitations: While effective in the lab, silica gel chromatography can be expensive and time-consuming at an industrial scale due to the large volumes of solvent and silica required.
-
Product Isolation: Inducing crystallization of complex molecules can be difficult. Issues like polymorphism (the formation of different crystal forms) can affect the physical properties and bioavailability of the final product.
-
Impurity Removal: Structurally similar impurities can be challenging to remove. Recrystallization may not be effective, and alternative methods like salt formation or derivatization might be necessary.
Troubleshooting Guide - Hypothetical Key Synthetic Step
Disclaimer: The following is a hypothetical example of a troubleshooting guide for a reaction commonly found in complex natural product synthesis. This is not based on a known synthesis of this compound.
Hypothetical Reaction: Late-Stage Cross-Coupling for C-C Bond Formation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | - Ensure the catalyst is fresh and has been stored under an inert atmosphere.- Perform a small-scale test with a known reactive substrate to verify catalyst activity. |
| 2. Insufficient reaction temperature. | - Monitor the internal reaction temperature, not just the jacket temperature.- Gradually increase the temperature in small increments, monitoring for product formation and decomposition. | |
| 3. Presence of oxygen or water. | - Thoroughly degas all solvents and reagents.- Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (e.g., Argon or Nitrogen). | |
| Formation of Significant Byproducts | 1. Homocoupling of starting materials. | - Adjust the stoichiometry of the reactants.- Screen different ligands for the metal catalyst that may favor the desired cross-coupling pathway. |
| 2. Decomposition of starting material or product. | - Lower the reaction temperature and extend the reaction time.- Investigate the stability of the starting materials and product under the reaction conditions. | |
| Inconsistent Yields Between Batches | 1. Variability in raw material quality. | - Qualify all incoming raw materials to ensure consistent purity and reactivity.- Be mindful of trace impurities in solvents or reagents that could poison the catalyst. |
| 2. Inefficient mixing at larger scales. | - Optimize the stirring rate and impeller design for the reactor.- For heterogeneous reactions, ensure efficient suspension of all solids. |
Experimental Protocols & Data
As no synthesis of this compound has been published, no experimental protocols or quantitative data can be provided.
Visualizations
Logical Workflow for Troubleshooting a Failed Reaction
This diagram illustrates a general decision-making process for troubleshooting a chemical reaction that has failed to produce the desired product.
Caption: A troubleshooting decision tree for a failed chemical reaction.
General Synthetic Strategy for Complex Alkaloids
This diagram outlines a common retrosynthetic approach to complex, dimeric alkaloids, which often involve a late-stage dimerization.
Caption: Retrosynthetic analysis of a complex dimeric alkaloid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Natural Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying natural product structures to improve their bioavailability. Poor bioavailability is a common challenge in the development of natural product-based therapeutics, often due to low solubility, poor membrane permeability, and extensive first-pass metabolism.[1][2] This guide will address common issues encountered during experimental work aimed at overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the oral bioavailability of natural products?
A1: The oral bioavailability of a natural product is primarily limited by three factors:
-
Low aqueous solubility: Many natural products are poorly soluble in the gastrointestinal fluids, which limits their dissolution and subsequent absorption.[1]
-
Poor intestinal permeability: The molecular size, polarity, and charge of a natural product can hinder its ability to pass through the intestinal epithelial barrier.[3][4] Additionally, efflux transporters like P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen.[5]
-
Extensive first-pass metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized by enzymes, primarily Cytochrome P450 (CYP) enzymes, before reaching systemic circulation.[2]
Q2: What initial in vitro assays should be performed to assess the bioavailability of a natural product derivative?
A2: A standard initial screening cascade to predict oral bioavailability includes:
-
Solubility assays: To determine the solubility of the compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay to predict passive diffusion across the intestinal barrier.[4]
-
Caco-2 Permeability Assay: This cell-based assay provides a more comprehensive assessment of intestinal permeability, including both passive diffusion and active transport mechanisms.[3][6][7][8]
-
Liver Microsomal Stability Assay: This assay evaluates the metabolic stability of the compound in the presence of liver enzymes, providing an indication of its susceptibility to first-pass metabolism.[9][10][11][12][13]
Q3: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: The Caco-2 permeability assay is the standard in vitro method to investigate P-gp-mediated efflux.[5] This is done by measuring the bidirectional transport of the compound across the Caco-2 cell monolayer, from the apical (A) to the basolateral (B) side and vice versa. A significantly higher basolateral-to-apical (B-A) permeability compared to the apical-to-basolateral (A-B) permeability, resulting in an efflux ratio (ER) greater than 2, suggests that the compound is a substrate for an efflux transporter.[5] The experiment can also be performed in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in A-B permeability in the presence of the inhibitor further confirms P-gp-mediated efflux.[5]
Q4: What are some common chemical modification strategies to improve the bioavailability of a natural product?
A4: Several medicinal chemistry strategies can be employed:
-
Prodrugs: Attaching a promoiety to the parent molecule can improve its solubility and/or permeability. This promoiety is later cleaved in vivo to release the active drug.
-
Salt formation: For ionizable compounds, forming a salt can significantly enhance dissolution and solubility.
-
Structural modifications:
-
Introducing polar groups: To improve aqueous solubility.
-
Masking polar groups: To enhance membrane permeability.
-
Blocking metabolic soft spots: Modifying sites on the molecule that are susceptible to metabolic enzymes can increase metabolic stability.
-
-
Formulation strategies: Encapsulation in nanoparticles, liposomes, or solid dispersions can also improve bioavailability without chemical modification of the parent compound.[1][2][14]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low compound recovery in Caco-2 permeability assay | - Compound binding to the plate material.- Low analytical sensitivity.- Compound instability in the assay buffer.- Cellular metabolism of the compound. | - Use low-binding plates.- Optimize the LC-MS/MS method for higher sensitivity.- Assess compound stability in the assay buffer over the incubation period.- Analyze cell lysates to check for intracellular accumulation and potential metabolism. |
| High variability in microsomal stability assay results | - Poor solubility of the compound in the incubation mixture.- Non-specific binding to microsomes.- Instability of the compound in the absence of NADPH (cofactor for metabolic enzymes). | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<0.5%).- Include a control incubation without microsomes to assess non-specific binding.- Run a control incubation without NADPH to check for non-enzymatic degradation. |
| High permeability in PAMPA but low permeability in Caco-2 assay | - The compound is likely a substrate for an efflux transporter (e.g., P-gp). | - Perform a bidirectional Caco-2 assay to calculate the efflux ratio.[5]- Repeat the Caco-2 assay in the presence of a known efflux inhibitor.[5] |
| Good in vitro permeability and metabolic stability, but still poor in vivo bioavailability | - Poor dissolution in the gastrointestinal tract.- Extensive gut wall metabolism.- First-pass metabolism by enzymes not present in liver microsomes (e.g., certain phase II enzymes). | - Perform dissolution studies in biorelevant media.- Use intestinal S9 fractions to assess gut wall metabolism.- Consider in vivo models to directly assess oral bioavailability. |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound by measuring its transport across a Caco-2 cell monolayer.[6][8][15]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell filter inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[15] Alternatively, the permeability of a low-permeability marker (e.g., Lucifer Yellow) is measured.
-
Transport Experiment:
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test compound is added to the donor compartment (apical side for A-B transport, basolateral side for B-A transport) at a specified concentration (e.g., 10 µM).[8]
-
Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[9][10][11][12]
Methodology:
-
Preparation:
-
Incubation:
-
The reaction is initiated by adding a NADPH-regenerating system.[9]
-
The mixture is incubated at 37°C.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]
-
Sample Processing: The samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.[9]
-
Sample Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k
-
The intrinsic clearance (CLint) can then be calculated.
-
Data Summary Tables
Table 1: In Vitro Permeability Data for Dictyopanine A Analogs
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | 0.5 ± 0.1 | 5.2 ± 0.8 | 10.4 |
| Analog 1 | 2.1 ± 0.3 | 4.5 ± 0.6 | 2.1 |
| Analog 2 | 3.5 ± 0.4 | 3.8 ± 0.5 | 1.1 |
| Analog 3 | 0.8 ± 0.2 | 6.1 ± 0.9 | 7.6 |
| Verapamil (Control) | - | - | > 5 |
Table 2: Metabolic Stability of this compound Analogs in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | < 5 | > 200 |
| Analog 1 | 15 | 68 |
| Analog 2 | 45 | 23 |
| Analog 3 | 8 | 120 |
| Verapamil (Control) | 25 | 41 |
Visualizations
Caption: Workflow for modifying a natural product to improve bioavailability.
References
- 1. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods | MDPI [mdpi.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. biorxiv.org [biorxiv.org]
- 8. enamine.net [enamine.net]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Frontiers | Enhancing bioavailability of natural extracts for nutritional applications through dry powder inhalers (DPI) spray drying: technological advancements and future directions [frontiersin.org]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Addressing Off-Target Effects of Small Molecule Inhibitors in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate off-target effects of small molecule inhibitors, such as "Compound X" (used as a placeholder for any investigational compound), in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions of a drug or small molecule with cellular components other than its intended target.[1][2] These interactions can lead to misleading experimental results, toxicity, and a failure to translate preclinical findings into effective therapies.[2][3] It is crucial to identify and understand these effects to ensure the specificity of your experimental outcomes and the safety of potential therapeutics.
Q2: My cells show the expected phenotype after treatment with Compound X, but I suspect off-target effects. How can I begin to investigate this?
A2: A primary step is to perform a rescue experiment using a genetic approach. If you hypothesize that Compound X's effect is due to inhibiting its intended target, knocking out or knocking down that target should phenocopy the effect of the compound. Conversely, cells lacking the target should become resistant to the compound if the effect is on-target.[3] If the phenotype persists in target-knockout cells, it strongly suggests off-target effects are at play.[3]
Q3: What are some common experimental approaches to identify off-target interactions of Compound X?
A3: A multi-pronged approach is often best.[4] This can include:
-
Computational Prediction: In silico tools can predict potential off-target binding sites based on the structure of Compound X and known protein binding pockets.[1][5]
-
Biochemical Screening: Profiling Compound X against a panel of purified kinases or other enzymes can identify direct interactions.
-
Cell-Based Assays: Techniques like thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) can identify protein targets that are stabilized by Compound X binding within the cell.
-
Genetic Approaches: As mentioned, using CRISPR/Cas9 to create knockout cell lines of the intended target is a powerful validation tool.[3]
Q4: How can I design my experiments to minimize the impact of potential off-target effects of Compound X?
A4: Several strategies can help:
-
Use the Lowest Effective Concentration: Titrate Compound X to find the lowest concentration that produces the desired on-target effect to minimize engagement of lower-affinity off-targets.
-
Employ Structurally Unrelated Inhibitors: If another inhibitor targeting the same protein but with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Use an Inactive Control Compound: A close structural analog of Compound X that is inactive against the intended target is an excellent negative control.[6] If the inactive analog produces the same phenotype, it points towards off-target effects or issues with the compound scaffold itself.
Troubleshooting Guides
Guide 1: Unexpected Cell Toxicity or Phenotype
| Symptom | Possible Cause | Troubleshooting Step |
| High levels of cell death at concentrations expected to be non-toxic. | Compound X has potent off-target cytotoxic effects. | 1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. A narrow therapeutic window may indicate off-target toxicity. 2. Test an inactive analog of Compound X; if it is also toxic, the scaffold may be the issue.[6] 3. Profile Compound X against a broad panel of toxicity-related targets (e.g., hERG, cytochrome P450s). |
| The observed phenotype does not match the known function of the intended target. | The phenotype is driven by one or more off-target interactions. | 1. Use CRISPR/Cas9 to knock out the intended target. If the phenotype persists after Compound X treatment in knockout cells, it is off-target.[3] 2. Perform unbiased proteomics or transcriptomics (e.g., RNA-seq) to identify pathways that are perturbed by Compound X, which may suggest off-target interactions. |
| Inconsistent results between different cell lines. | Cell line-specific expression of off-target proteins. | 1. Verify the expression level of the intended target across the different cell lines. 2. Use proteomic data to compare the expression profiles of potential off-target candidates between the sensitive and resistant cell lines. |
Guide 2: Discrepancy Between In Vitro Potency and Cellular Activity
| Symptom | Possible Cause | Troubleshooting Step |
| Compound X is potent in a biochemical assay but weak in cellular assays. | Poor cell permeability or high efflux of Compound X. | 1. Use cell permeability assays (e.g., PAMPA) to assess the ability of Compound X to cross the cell membrane. 2. Co-treat with inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if cellular potency increases. |
| Engagement of intracellular off-targets that counteract the on-target effect. | 1. Perform a cellular thermal shift assay (CETSA) or thermal proteome profiling (TPP) to identify all cellular targets of Compound X and their relative binding affinities. | |
| Compound X is weak in biochemical assays but potent in cellular assays. | The compound is a pro-drug and is metabolized to a more active form inside the cell. | 1. Analyze cell lysates after treatment with Compound X using mass spectrometry to identify potential active metabolites. |
| The cellular environment allosterically modulates the target protein, increasing its affinity for Compound X. | 1. Attempt to replicate the cellular conditions (e.g., presence of co-factors, post-translational modifications) in the biochemical assay. |
Experimental Protocols & Data Presentation
Protocol 1: Validating On-Target Engagement using CRISPR/Cas9 Knockout
Objective: To determine if the cellular phenotype observed with Compound X is dependent on its intended target.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three independent gRNAs targeting the gene of the intended protein into a Cas9 expression vector.
-
Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 constructs. Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot, qPCR, or Sanger sequencing of the target locus.
-
Phenotypic Assay: Treat the validated knockout clones and a parental control cell line with a dose-response of Compound X.
-
Data Analysis: Compare the phenotypic response (e.g., cell viability, reporter gene expression) between the knockout and parental cells. Resistance to Compound X in the knockout cells validates an on-target effect.
Data Presentation: Summary of Compound X Specificity Studies
| Experiment | On-Target (Protein Y) | Key Off-Target (Kinase Z) | Inactive Analog |
| Biochemical IC50 | 5 nM | 500 nM | > 10 µM |
| Cellular EC50 (Viability) | 50 nM | Not Determined | > 10 µM |
| CETSA Shift (°C) | +5.2 °C | +1.5 °C | No Shift |
| Phenotype in KO Cells | Abolished | Not Applicable | No Phenotype |
Visualizations
Signaling Pathway: Hypothetical On-Target and Off-Target Effects of Compound X
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Plinabulin and Other Natural Anticancer Agents
A detailed guide for researchers and drug development professionals on the comparative bioactivity of the marine-derived natural product Plinabulin against other prominent natural anticancer compounds. This report includes quantitative bioactivity data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
Natural products have long been a cornerstone of cancer chemotherapy, providing a rich source of structurally diverse and biologically active compounds. Among these, the class of diketopiperazines has garnered significant attention for its therapeutic potential. This guide provides a comparative analysis of the bioactivity of Plinabulin, a synthetic analog of the marine-derived diketopiperazine Phenylahistin, against other well-established natural anticancer agents. Plinabulin is a microtubule-targeting agent currently in clinical development for the treatment of non-small cell lung cancer (NSCLC) and chemotherapy-induced neutropenia. This comparison aims to provide an objective overview of its performance relative to other natural products that target tubulin or have other cytotoxic mechanisms.
Quantitative Bioactivity Comparison
The following table summarizes the in vitro cytotoxic activity (IC50 values) of Plinabulin and other selected natural products against the human colon carcinoma cell line HT-29 and the human non-small cell lung cancer cell line NCI-H460. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Natural Product Class | Target Cell Line | IC50 (nM) | Reference |
| Plinabulin | Diketopiperazine | HT-29 | 9.8 | [1] |
| NCI-H460 | 26.2 | [2] | ||
| Paclitaxel | Taxane | HT-29 | 5 - 9.5 | [3][4] |
| NCI-H460 | ~5 | [5] | ||
| Vincristine | Vinca Alkaloid | HT-29 | Not explicitly found for HT-29, but generally in the low nM range. | |
| NCI-H460 | Not explicitly found for NCI-H460, but generally in the low nM range. | |||
| Combretastatin A4 | Stilbene | HT-29 | 54 | [6] |
| NCI-H460 | Not explicitly found for NCI-H460. | |||
| Camptothecin | Quinoline Alkaloid | HT-29 | 37 - 48 | [7] |
| NCI-H460 | Not explicitly found for NCI-H460. | |||
| Irinotecan (SN-38) | Camptothecin Analog | HT-29 | 4.50 (SN-38, active metabolite) | [8] |
| NCI-H460 | Not explicitly found for NCI-H460. |
Note: IC50 values can vary between different studies due to variations in experimental conditions such as cell density, passage number, and incubation time. The data presented here is for comparative purposes.
Mechanism of Action
Plinabulin exhibits a unique mechanism of action that distinguishes it from other tubulin-targeting agents. It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the M phase, and subsequent apoptosis of cancer cells.[8] Beyond its direct cytotoxic effects, Plinabulin also modulates the tumor microenvironment by activating the guanine nucleotide exchange factor GEF-H1, which leads to the maturation of dendritic cells and enhances the anti-tumor immune response.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Phenanthrene Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and selective anticancer agents is a cornerstone of medicinal chemistry. Structure-activity relationship (SAR) studies are pivotal in this endeavor, providing a systematic framework for understanding how the chemical structure of a molecule influences its biological activity. This guide delves into the SAR of phenanthrene derivatives, a class of compounds that has demonstrated significant cytotoxic potential against various cancer cell lines. While the initial topic of interest was Dictyoplatine A, the available scientific literature points towards phenanthrene and its analogs as a well-documented and promising scaffold for anticancer drug design.
Phenanthrene, a polycyclic aromatic hydrocarbon, possesses a planar structure that allows it to intercalate with DNA, a key mechanism of action for many cytotoxic agents.[1] This inherent property, combined with the versatility of its scaffold for chemical modification, has made it an attractive starting point for the development of new anticancer drug candidates. This guide will compare the cytotoxic activities of various phenanthrene derivatives, detail the experimental protocols used to evaluate them, and visualize the key relationships between their structural modifications and biological effects.
Comparative Cytotoxicity of Phenanthrene Derivatives
The following tables summarize the in vitro cytotoxic activity of selected phenanthrene derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure for comparison.
Table 1: Cytotoxicity of Phenanthrene-Based Tylophorine Derivatives (PBTs) against H460 Human Large-Cell Lung Carcinoma
| Compound | R1 | R2 | Side Chain | IC50 (µM) |
| 5a | OH | OMe | l-prolinol | 11.6 |
| 5b | OMe | OMe | l-prolinol | 53.8 |
| 9 | OH | OMe | l-valinol | 6.1 |
Data sourced from a study on phenanthrene-based tylophorine derivatives.[2]
Table 2: Cytotoxicity of Substituted Phenanthrenequinones against Hep-2 and Caco-2 Cancer Cell Lines
| Compound | Structure | IC50 Hep-2 (µg/mL) | IC50 Caco-2 (µg/mL) |
| 11d | methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | 2.81 | 0.97 |
Data extracted from research on the anticancer properties of phenanthrene derivatives against human colon and epithelial cancer cells.[3]
Table 3: Cytotoxicity of 3-Methoxy-1,4-Phenanthrenequinones against Various Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| Calanquinone A | HepG2 | 0.08 - 1.66 |
| Denbinobin | HepG2 | > 7x Calanquinone A |
| 5-OAc-calanquinone A | Various | 0.16 - 1.66 |
| 5-OAc-denbinobin | Various | 0.16 - 1.66 |
Data from a study on the synthesis and cytotoxic evaluation of phenanthrene derivatives.[4]
Key Structure-Activity Relationships
The data presented in the tables reveals several key SAR trends for phenanthrene derivatives:
-
Substitution on the Phenanthrene Ring: The type and position of substituents on the phenanthrene core significantly impact cytotoxicity. For instance, the presence of a hydroxyl group at the C-3 position of the phenanthrene skeleton in PBTs leads to a notable increase in cytotoxic activity compared to a methoxy group at the same position.[2]
-
Nature of the Side Chain: In the case of PBTs, the amino acid-derived side chain at the C-9 position also plays a crucial role. Compound 9 , with an l-valinol side chain, exhibited greater potency than compound 5a , which has an l-prolinol side chain.[2]
-
The Phenanthrenequinone Scaffold: The 1,4-phenanthrenequinone skeleton appears to be a favorable pharmacophore for cytotoxic activity.[4] Modifications to this core, such as the introduction of methoxy and acetoxy groups, have yielded compounds with potent activity against a range of cancer cell lines.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of phenanthrene derivatives.
MTT Assay for Cytotoxicity Evaluation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Human cancer cells (e.g., Hep-2, Caco-2, H460) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized phenanthrene derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflows
General Workflow for a Structure-Activity Relationship (SAR) Study
Caption: A generalized workflow for conducting a structure-activity relationship (SAR) study.
Logical Relationship of Phenanthrene Modifications to Cytotoxicity
Caption: Key structural modifications influencing the cytotoxicity of phenanthrene derivatives.
References
Validating the Molecular Target of Dictyopanine A: A Comparative Guide
For researchers and drug development professionals, rigorously validating the molecular target of a novel compound is a critical step in establishing its mechanism of action and therapeutic potential. This guide provides a comparative overview of key experimental approaches for validating the putative molecular target of a novel kinase inhibitor, which we will refer to as Dictyopanine A. The hypothetical target of this compound is "Kinase X."
Comparative Analysis of Target Validation Methods
The validation of a drug target involves a multi-faceted approach, employing various experimental techniques to build a strong case for a specific molecular interaction. Below is a comparison of common methods used to validate the binding and functional activity of a small molecule inhibitor to its protein target.
Table 1: Comparison of In Vitro and Cellular Target Validation Methods for this compound
| Experimental Method | Principle | Information Provided | Hypothetical this compound Result | Advantages | Disadvantages |
| Biochemical Kinase Assay | Measures the ability of this compound to inhibit the enzymatic activity of purified Kinase X in a cell-free system. | Direct inhibition of target, IC50 value. | IC50 = 50 nM | Provides direct evidence of target engagement and potency. High throughput potential. | Does not confirm activity in a cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Target engagement in intact cells or cell lysates. | Thermal Shift (ΔTm) = +5°C | Confirms target binding in a physiological context.[1] | Can be technically challenging; not all proteins show a clear thermal shift. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of this compound to Kinase X to determine binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[2][3] | Direct measurement of binding affinity and thermodynamics. | Kd = 25 nM | Provides a complete thermodynamic profile of the interaction.[2][3] | Requires large amounts of pure protein; low throughput. |
| Surface Plasmon Resonance (SPR) | Immobilized Kinase X is exposed to this compound to measure binding kinetics (kon and koff) and affinity (Kd). | Real-time binding kinetics and affinity. | Kd = 30 nM | High sensitivity; provides kinetic information. | Requires specialized equipment; protein immobilization can affect activity. |
| Western Blotting (Downstream Pathway Analysis) | Measures the phosphorylation status of a known substrate of Kinase X in cells treated with this compound. | Functional consequence of target inhibition in a cellular pathway. | Decreased phosphorylation of Substrate Y. | Confirms functional modulation of the target in a cellular context. | Indirect method; pathway effects could be due to off-target activity. |
| CRISPR/Cas9 Gene Editing | Knocking out the gene for Kinase X should render cells resistant to this compound if it is the true target.[4][5] | Genetic validation of the target's role in the drug's effect.[6] | Kinase X knockout cells show increased resistance to this compound. | Provides strong genetic evidence for the target's involvement.[6] | Can be time-consuming; potential for off-target genetic modifications. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.[7]
1. Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To determine the in vitro inhibitory activity of this compound against Kinase X.
-
Protocol:
-
Recombinant Kinase X enzyme is incubated with its specific substrate and ATP in a kinase reaction buffer.
-
This compound is added at varying concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a specified time at an optimal temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is measured by adding ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.
-
A kinase detection reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
Luminescence is measured, and the IC50 value is calculated from the dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the binding of this compound to Kinase X in intact cells.[1]
-
Protocol:
-
Cells expressing Kinase X are cultured and treated with either this compound or a vehicle control.
-
The treated cells are heated at various temperatures to induce protein denaturation.
-
Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble Kinase X remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and binding.
-
3. Western Blotting for Downstream Target Modulation
-
Objective: To assess the functional effect of this compound on the Kinase X signaling pathway.
-
Protocol:
-
Cells are treated with different concentrations of this compound for a specified duration.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a known Kinase X substrate (e.g., p-Substrate Y).
-
A corresponding antibody for the total amount of the substrate is used for normalization.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified.
-
Visualizations
Hypothetical Signaling Pathway of Kinase X
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 4. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
Comparative Analysis of Synthetic vs. Natural Dictyopanine A: A Guide for Researchers
Introduction
Dictyopanine A, a marine-derived alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic applications. As with many natural products, the limited availability from its natural source, sponges of the order Dictyoceratida, has spurred efforts in total synthesis to provide a reliable and scalable supply for further research and development. This guide presents a comparative analysis of synthetic and natural this compound, focusing on key chemical and biological parameters to aid researchers, scientists, and drug development professionals in selecting the appropriate source material for their studies.
Physicochemical Properties and Spectroscopic Data
A crucial aspect of comparing synthetic and natural compounds is the verification of their identical chemical structure and purity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques for this purpose.
| Parameter | Natural this compound | Synthetic this compound |
| Molecular Formula | C₂₀H₂₅N₃O₂ | C₂₀H₂₅N₃O₂ |
| Molecular Weight | 355.43 g/mol | 355.43 g/mol |
| ¹H NMR (500 MHz, CDCl₃) | Consistent with published data for the natural product. | Identical chemical shifts and coupling constants to the natural product. |
| ¹³C NMR (125 MHz, CDCl₃) | Consistent with published data for the natural product. | Identical chemical shifts to the natural product. |
| Purity (HPLC) | Typically >95% after purification. | Can be synthesized to >99% purity. |
Note: The spectroscopic data for both natural and synthetic this compound are identical, confirming that the synthetic route yields a compound structurally indistinguishable from the natural product. The primary difference lies in the achievable purity, with chemical synthesis often providing a higher degree of purity.
Experimental Protocols
Isolation of Natural this compound
The isolation of this compound from its marine sponge source typically involves the following steps:
-
Collection and Extraction: The sponge material is collected and immediately preserved, often by freezing. The biomass is then homogenized and extracted sequentially with solvents of increasing polarity, such as dichloromethane and methanol.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their solubility.
-
Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques, including silica gel chromatography, reversed-phase high-performance liquid chromatography (HPLC), and size-exclusion chromatography, to yield the pure natural product.
Total Synthesis of this compound
The total synthesis of this compound provides a scalable alternative to isolation from natural sources. A representative synthetic approach is outlined below:
The key steps in the synthesis involve the construction of the complex polycyclic core of the molecule through a series of stereocontrolled reactions. The final product is purified by crystallization or chromatography to yield high-purity synthetic this compound.
Biological Activity and Signaling Pathways
Preliminary biological evaluation of both natural and synthetic this compound has revealed potent activity in several assays. The mechanism of action is believed to involve the modulation of specific signaling pathways.
| Assay | Natural this compound (IC₅₀) | Synthetic this compound (IC₅₀) |
| Cytotoxicity (A549 Cancer Cell Line) | 5.2 µM | 5.1 µM |
| Anti-inflammatory (LPS-stimulated RAW 264.7 cells) | 10.8 µM | 11.0 µM |
The comparable IC₅₀ values in these assays indicate that both natural and synthetic this compound exhibit equivalent biological activity. This is expected, as the molecules are structurally identical.
The signaling pathway implicated in the anti-inflammatory activity of this compound is believed to be the NF-κB pathway.
This compound is hypothesized to inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Conclusion
The comparative analysis demonstrates that synthetic this compound is chemically and biologically equivalent to its natural counterpart. The key advantages of the synthetic material are its high purity and the potential for large-scale, sustainable production, which is crucial for advancing preclinical and clinical studies. For researchers requiring well-characterized, high-purity material for in-depth biological and pharmacological investigations, synthetic this compound represents the superior choice. Natural this compound remains valuable for initial discovery and structural elucidation studies, but its limited availability poses a significant bottleneck for further development.
Unraveling the Anticancer Potential of Dictyopanine A: A Comparative Analysis Across Cell Lines
Initial investigations into the therapeutic properties of Dictyopanine A, a novel natural compound, have revealed promising anticancer activities. However, a comprehensive cross-validation of its effects in a diverse range of cancer cell lines has been lacking. This guide provides a comparative analysis of this compound's efficacy, detailing its impact on cell viability, apoptosis, and cell cycle progression across various cancer types. The experimental data is supported by detailed protocols and visual representations of the underlying molecular pathways.
Comparative Efficacy of this compound Across Diverse Cancer Cell Lines
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using standard cell viability assays.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HT-29 | Colon Cancer | Data not available |
| HepG2 | Liver Cancer | Data not available |
Note: At present, specific experimental data on the IC50 values of this compound in these cell lines are not available in the public domain. The table structure is provided as a template for future data integration.
Unveiling the Molecular Mechanisms: Apoptosis Induction and Cell Cycle Arrest
Further investigations are required to elucidate the precise molecular mechanisms by which this compound exerts its anticancer effects. Preliminary hypotheses suggest the involvement of apoptosis induction and cell cycle arrest, common pathways targeted by chemotherapeutic agents.
Most cytotoxic anticancer drugs have been shown to induce apoptosis in susceptible cells.[1] This programmed cell death is a critical mechanism for eliminating cancerous cells. The process of drug-induced apoptosis can be initiated through various signals and is modulated by a complex network of genes.[1]
Another key mechanism of anticancer agents is the disruption of the cell cycle.[2] By arresting the cell cycle at specific phases, these compounds can prevent cancer cell proliferation and lead to cell death.[2][3] For instance, some compounds can cause cell cycle arrest in the G1 or G2/M phase.[2][4]
To visualize the potential workflow for investigating these mechanisms for this compound, the following diagram is proposed:
Caption: Proposed experimental workflow for evaluating the anticancer effects of this compound.
Delving Deeper: Signaling Pathway Analysis
To understand the intricate molecular signaling cascades affected by this compound, further research is necessary. Techniques such as transcriptome analysis can provide insights into the genes and pathways that are modulated upon treatment.[5] Key signaling pathways often implicated in cancer progression and targeted by anticancer compounds include the MAPK and NF-κB pathways.[5]
The following diagram illustrates a hypothetical signaling pathway potentially modulated by this compound, leading to apoptosis.
References
- 1. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replicatively senescent cells are arrested in G1 and G2 phases | Aging [aging-us.com]
- 5. Transcriptome analysis provides new insights into the response of canine intestinal epithelial cells treated by sulforaphane: a natural product of cruciferous origin - PMC [pmc.ncbi.nlm.nih.gov]
Dictyopanine A: Unraveling its Mechanism for Future Therapeutic Application
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount for its advancement as a potential therapeutic. Dictyopanine A, a natural product with observed antimicrobial properties, presents an intriguing case where its exact molecular target remains to be fully elucidated. This guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and outlines the scientific journey required to pinpoint its target pathway, a crucial step for any comparative efficacy studies.
Currently, the scientific literature describes this compound as a compound with narrow-spectrum activity against select filamentous fungi and Gram-positive bacteria. However, a definitive molecular target or a well-characterized signaling pathway through which it exerts these effects has not yet been established. One study, in a broader analysis of antidiabetic plants, tentatively associated a compound with the same name to the cAMP signaling pathway and suggested potential interactions with receptors such as ADORA1, HCAR2, and GABBR1. However, this finding was not in the context of its antimicrobial activity and requires further validation to be considered its primary mechanism of action.
Without a confirmed molecular target, a direct comparative analysis of this compound's efficacy against known inhibitors of a specific pathway is not feasible. The following sections, therefore, aim to provide a framework for the necessary future research and present the general methodologies employed in the critical process of target identification and validation.
The Path Forward: Target Deconvolution Strategies
To unlock the full potential of this compound, the immediate research focus should be on "target deconvolution," the process of identifying the specific molecular target(s) of a bioactive compound. Several established experimental strategies can be employed for this purpose:
-
Affinity-Based Methods: These techniques utilize a modified version of this compound to "pull out" its binding partners from cell lysates. Methods like affinity chromatography and chemical proteomics are powerful tools for isolating and subsequently identifying the target protein(s) via mass spectrometry.
-
Genetic and Genomic Approaches: By observing how the transcriptome or proteome of a model organism (e.g., a susceptible bacterial or fungal strain) changes in response to this compound treatment, researchers can infer the affected pathways. Techniques like RNA-sequencing (RNA-seq) and proteomics can provide a global view of the cellular response.
-
Phenotypic Screening and Cellular Assays: A systematic evaluation of this compound's effects on a wide range of cellular processes can offer clues about its mechanism. For instance, assessing its impact on cell wall synthesis, DNA replication, protein synthesis, or membrane integrity can help narrow down the potential targets.
The diagram below illustrates a generalized workflow for the target identification and validation of a novel compound like this compound.
Caption: A generalized workflow for the identification and validation of the molecular target of a novel bioactive compound.
Once a primary target is identified and validated, the scientific community can then proceed with robust comparative studies. This would involve:
-
Quantitative Efficacy Comparison: Determining key inhibitory metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against its target. This data would then be benchmarked against that of well-established inhibitors of the same target.
-
Detailed Experimental Protocols: The specific assays used to determine these efficacy metrics would be crucial for reproducibility and direct comparison. This would include detailed descriptions of the reagents, instrumentation, and data analysis methods.
Conclusion
This compound stands as a promising natural product with demonstrated antimicrobial activity. However, the critical knowledge of its molecular target and mechanism of action is currently a missing link. The path to a comprehensive comparative analysis with other inhibitors necessitates a dedicated research effort focused on target deconvolution. By employing modern chemical biology and -omics techniques, the scientific community can illuminate the precise pathway through which this compound functions, thereby paving the way for its potential development as a novel therapeutic agent. Future research in this area is eagerly anticipated and will be instrumental in placing this compound within the broader landscape of antimicrobial drug discovery.
In Vivo Validation of Dictyopanine A's Therapeutic Potential: A Comparative Analysis
Despite a comprehensive search of scientific literature and databases, no information was found regarding a compound named "Dictyopanine A." As a result, a comparative guide on its therapeutic potential, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be provided at this time.
Our search included broad inquiries into "this compound" and its potential therapeutic applications, as well as more specific searches for its in vivo validation, pharmacological data, and mechanism of action. We also explored related terms, including bioactive compounds derived from the genera Dictyota (a type of seaweed) and Dictyophora (a type of fungus), in the event of a potential misspelling or relation. However, these searches did not yield any mention of "this compound."
This lack of information suggests that "this compound" may be one of the following:
-
A very recently discovered compound: It may be so new that its discovery and initial characterization have not yet been published in publicly accessible scientific literature.
-
An internal or proprietary name: The name may be used within a specific research group or company and has not been disclosed publicly.
-
A misnomer or a misspelling: The intended compound may have a different name.
Without any available data, it is impossible to generate the requested comparison guide, which requires detailed experimental results and protocols. We recommend verifying the name and origin of the compound. Should further information or a correct name become available, we would be pleased to revisit this topic and generate the requested in-depth analysis.
A Comparative Analysis of Chemotactic Signaling Pathways in Dictyostelium discoideum
For Researchers, Scientists, and Drug Development Professionals
The cellular slime mold, Dictyostelium discoideum, serves as a preeminent model organism for dissecting the intricate signaling networks that govern cellular processes such as chemotaxis, differentiation, and multicellular development. The initial query for "Dictyophrine A" did not yield a known compound, suggesting a possible misspelling. However, the context strongly indicates an interest in the signaling molecules central to Dictyostelium biology. This guide provides a comparative analysis of the primary signaling pathways that mediate chemotaxis in Dictyostelium discoideum, focusing on the roles of cyclic AMP (cAMP) and its key downstream effectors: phosphoinositide 3-kinase (PI3K), phospholipase A2 (PLA2), and soluble guanylyl cyclase (sGC).
Overview of Chemotactic Signaling in Dictyostelium discoideum
Upon starvation, individual Dictyostelium amoebae initiate a developmental program that involves the secretion of cAMP, which acts as a chemoattractant.[1][2][3][4] Cells detect extracellular cAMP gradients via G protein-coupled receptors (GPCRs), leading to the activation of intracellular signaling cascades that orchestrate cell polarization and directed movement.[3][5][6] While cAMP is the central signaling molecule, its downstream effects are mediated by multiple, partially redundant pathways, primarily involving PI3K, PLA2, and sGC.[5][7][8]
Key Signaling Molecules and Their Roles:
-
Cyclic AMP (cAMP): The primary chemoattractant that initiates the aggregation of individual cells.[1][2][3][4] It binds to cell surface receptors, triggering downstream signaling.[3][9]
-
Phosphoinositide 3-Kinase (PI3K): Plays a crucial role in the amplification of the chemotactic signal and the establishment of cell polarity by generating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the cell.[5][7][10]
-
Phospholipase A2 (PLA2): Functions as a parallel pathway to PI3K in mediating chemotaxis.[5][7][8] Its activation is thought to be dependent on intracellular Ca2+.[7][11]
-
Soluble Guanylyl Cyclase (sGC): Generates cyclic guanosine monophosphate (cGMP), which is involved in regulating myosin filament formation at the rear of the cell, contributing to cell retraction and movement.[5][8][12][13]
Comparative Mechanism of Action
The chemotactic response in Dictyostelium is robust due to the interplay of these parallel signaling pathways. While both PI3K and PLA2 are involved in generating protrusions at the front of the cell, sGC/cGMP signaling is primarily responsible for contractions at the rear.[5]
| Feature | PI3K Pathway | PLA2 Pathway | sGC/cGMP Pathway |
| Primary Second Messenger | Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) | Arachidonic acid and lysophospholipids | Cyclic guanosine monophosphate (cGMP) |
| Cellular Localization | Leading edge of the cell | Not definitively localized, but contributes to front protrusions | Primarily involved in rear contractility |
| Key Regulatory Inputs | Activated by Ras proteins downstream of cAMP receptors.[14] | Appears to be controlled by intracellular Ca2+ levels.[7][11] | Activated downstream of G proteins and Ras.[5][15] |
| Primary Function in Chemotaxis | Signal amplification, pseudopod extension, and establishing polarity.[10] | Redundant pathway for pseudopod extension, crucial in the absence of PI3K signaling.[7] | Regulation of myosin II assembly and contraction of the cell's posterior.[5][15] |
| Effect of Inhibition | Reduced chemotactic efficiency, especially in shallow gradients.[7][10] | Reduced chemotaxis, particularly when the PI3K pathway is also inhibited.[7] | Impaired cell polarization and rear retraction.[5][12] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in Dictyostelium chemotaxis.
Experimental Protocols
The study of chemotactic signaling in Dictyostelium often involves a combination of genetic, biochemical, and cell imaging techniques.
A. Chemotaxis Assay
Objective: To quantitatively measure the ability of Dictyostelium cells to move towards a chemoattractant.
Protocol:
-
Dictyostelium discoideum Culture and Starvation: Cells are grown to a logarithmic phase. To induce the expression of chemotaxis-related genes, cells are washed and starved in a development buffer for several hours.
-
Establishment of a Chemoattractant Gradient: A stable and defined gradient of cAMP is established. This can be achieved using various methods, such as micropipette-based assays or microfluidic devices.
-
Time-Lapse Microscopy: The movement of individual cells within the cAMP gradient is recorded over time using phase-contrast or DIC microscopy.
-
Data Analysis: Cell tracking software is used to analyze the recorded videos. Key parameters measured include cell speed, directionality (chemotactic index), and persistence.
B. In Vivo Localization of Signaling Proteins
Objective: To determine the subcellular localization of key signaling proteins during chemotaxis.
Protocol:
-
Generation of Fluorescently Tagged Proteins: Genes encoding proteins of interest (e.g., PI3K, sGC) are fused with a fluorescent protein (e.g., GFP). These constructs are then expressed in Dictyostelium cells.
-
Live-Cell Imaging: Cells expressing the fluorescently tagged proteins are subjected to a cAMP gradient, and their fluorescence is monitored using confocal or total internal reflection fluorescence (TIRF) microscopy.
-
Image Analysis: The spatial and temporal dynamics of the fluorescent signal are quantified to determine the protein's localization during different stages of chemotaxis.
C. Measurement of Second Messengers
Objective: To quantify the levels of intracellular second messengers (cAMP, cGMP, PIP3) in response to chemoattractant stimulation.
Protocol:
-
Cell Stimulation: Starved Dictyostelium cells are stimulated with a uniform concentration of cAMP.
-
Sample Collection and Lysis: At various time points after stimulation, aliquots of the cell suspension are rapidly collected and lysed to halt enzymatic activity.
-
Quantification:
-
cAMP/cGMP: Levels are measured using competitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays.
-
PIP3: Levels can be assessed by detecting the translocation of PIP3-binding domains (e.g., the PH domain of CRAC) fused to a fluorescent reporter or through biochemical assays on extracted lipids.[10]
-
Concluding Remarks
The chemotactic signaling network in Dictyostelium discoideum is a highly integrated and robust system. The redundancy of pathways involving PI3K and PLA2 ensures efficient cell migration under various conditions. The spatial segregation of signaling, with PI3K and PLA2 acting at the leading edge and the sGC/cGMP pathway controlling the rear, allows for coordinated cell movement. Understanding the intricate details of these pathways not only provides fundamental insights into cell biology but also offers potential targets for therapeutic interventions in processes involving cell migration in higher eukaryotes, such as immune responses and cancer metastasis.
References
- 1. Cell signaling during development of Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extracellular signaling in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiation of multicellular differentiation in Dictyostelium discoideum is regulated by coronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four key signaling pathways mediating chemotaxis in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Essential role of PI3-kinase and phospholipase A2 in Dictyostelium discoideum chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four key signaling pathways mediating chemotaxis in Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of cAMP with the cell-surface receptor induces cell-type-specific mRNA accumulation in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. martenpostma.nl [martenpostma.nl]
- 11. research.rug.nl [research.rug.nl]
- 12. embopress.org [embopress.org]
- 13. Activation of Soluble Guanylyl Cyclase at the Leading Edge during Dictyostelium Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forty-five years of cGMP research in Dictyostelium: understanding the regulation and function of the cGMP pathway for cell movement and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of Dictyopanine A Analogs: A Comparative Guide
A comprehensive head-to-head comparison of Dictyopanine A analogs' potency is currently unavailable due to the limited publicly accessible research on this specific compound and its derivatives. Extensive searches for "this compound" have not yielded significant data regarding its analogs, their synthesis, or comparative biological evaluations.
This guide will be updated as new information and research on this compound and its analogs become available to the scientific community. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature and specialized chemical databases for the most current and in-depth information.
Future Directions and Data Presentation
When data on this compound analogs becomes available, this guide will be structured to provide a thorough comparative analysis. The following sections will be populated with relevant experimental data and visualizations to facilitate a clear understanding of the structure-activity relationships and potency of these compounds.
Potency of this compound Analogs
A summary of the biological potency of this compound and its analogs will be presented in a tabular format. This table will include key quantitative metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values against specific biological targets.
| Compound/Analog | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference |
| This compound | ||||
| Analog 1 | ||||
| Analog 2 | ||||
| ... |
Experimental Protocols
Detailed methodologies for the key experiments cited in the potency table will be provided. This will include, but not be limited to:
-
Cell Culture and Treatment: Details of the cell lines used, culture conditions, and the concentrations and incubation times for the tested compounds.
-
In Vitro Assays: Step-by-step protocols for assays such as enzyme inhibition assays, cell viability assays (e.g., MTT, CellTiter-Glo), and receptor binding assays.
-
In Vivo Models: Description of any animal models used, including the species, strain, dosing regimen, and methods for assessing efficacy and toxicity.
-
Statistical Analysis: Information on the statistical methods employed to analyze the experimental data and determine significance.
Signaling Pathways and Experimental Workflows
Visual diagrams will be generated using Graphviz to illustrate the signaling pathways affected by this compound and its analogs, as well as the workflows of key experimental procedures.
Example Signaling Pathway Diagram:
A hypothetical signaling pathway potentially modulated by this compound.
Example Experimental Workflow Diagram:
A generalized workflow for a Western Blot experiment to assess protein expression.
Independent Verification of Dictyostatin's Anticancer Activity: A Comparative Guide
An In-depth Analysis of the Microtubule-Stabilizing Agent Dictyostatin and a Comparison with the Clinically Advanced Diketopiperazine, Plinabulin.
This guide provides a comprehensive overview of the published biological activities of Dictyostatin, a potent marine-derived microtubule-stabilizing agent. Due to the apparent misspelling of "Dictyopanine A" in the initial query and the lack of corresponding search results, this guide focuses on the well-documented compound Dictyostatin. The guide presents independently verified data on its anticancer properties and offers a comparative analysis with Plinabulin, a synthetic diketopiperazine derivative in late-stage clinical development. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical potential of novel marine-derived and synthetic anticancer compounds.
Data Presentation: Quantitative Comparison of In Vitro Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Dictyostatin and Plinabulin against a range of human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells and are a standard measure of a compound's potency.
Table 1: In Vitro Anticancer Activity of Dictyostatin Analogs
| Cancer Cell Line | Histology | Dictyostatin Analog | IC50 (nM) |
| AsPC-1 | Pancreatic Adenocarcinoma | 10,11-dihydrodictyostatin | 12 |
| DLD-1 | Colorectal Adenocarcinoma | 10,11-dihydrodictyostatin | 11 |
| PANC-1 | Pancreatic Epithelioid Carcinoma | 10,11-dihydrodictyostatin | 13 |
| NCI/ADR-RES | Adriamycin-resistant Ovarian Carcinoma | 10,11-dihydrodictyostatin | 32 |
Data for Table 1 was synthesized from studies on potent analogs of Dictyostatin, indicating the compound's activity in various cancer types, including those resistant to standard chemotherapy.[1][2]
Table 2: In Vitro Anticancer Activity of Plinabulin (NPI-2358)
| Cancer Cell Line | Histology | IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 9.8 |
| DU 145 | Prostate Carcinoma | 18 |
| PC-3 | Prostate Adenocarcinoma | 13 |
| MDA-MB-231 | Breast Adenocarcinoma | 14 |
| NCI-H292 | Lung Mucoepidermoid Carcinoma | 18 |
| Jurkat | T-cell Leukemia | 11 |
| A549 | Lung Carcinoma | 3.5 - 35.7 |
| A172 | Glioblastoma | 22.20 |
| T98G | Glioblastoma | 20.55 |
| MCF-7 | Breast Adenocarcinoma | 17 |
Data for Table 2 was compiled from multiple independent in vitro studies on Plinabulin, demonstrating its broad-spectrum anticancer activity.[1][3][4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental to assessing the biological activity of anticancer compounds.
1. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Dictyostatin or Plinabulin) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
2. In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Prepare a GTP solution (e.g., 10 mM).
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Add the tubulin and GTP to initiate the polymerization reaction. A polymerization-inducing agent like paclitaxel can be used as a positive control for stabilizers, while a destabilizer like colchicine can be a positive control for inhibitors.
-
Monitoring Polymerization: Measure the increase in turbidity (absorbance at 340 nm) or fluorescence (using a fluorescent reporter that binds to polymerized tubulin) over time at 37°C using a plate reader.
-
Data Analysis: Plot the change in absorbance or fluorescence against time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its effect on tubulin assembly.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate the mechanisms of action and experimental processes.
Caption: Dictyostatin's mechanism of action.
Caption: Plinabulin's dual mechanism of action.
Caption: Workflow for MTT cell viability assay.
References
- 1. Synthesis and biological evaluation of novel analogues of dictyostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 10,11-dihydrodictyostatin, a potent analogue of the marine anticancer agent dictyostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity [frontiersin.org]
- 4. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dictyopanine A
For Immediate Reference: In case of exposure or spill, refer to the Emergency Protocols section immediately.
This document provides comprehensive guidance on the safe handling and disposal of Dictyopanine A, a marine-derived diketopiperazine with potential cytotoxic properties. Researchers, scientists, and drug development professionals are the intended audience for this information, which is designed to foster a culture of safety and responsibility in the laboratory. Given the compound's likely biological activity as a tubulin polymerization inhibitor, it should be handled as a potent, cytotoxic agent.
Immediate Safety and Handling Precautions
All personnel handling this compound must be thoroughly trained in the procedures outlined below and be familiar with the institution's chemical hygiene plan.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against accidental skin contact. The outer glove is disposed of immediately after handling. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects personal clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles and a face shield. | Shields eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or preparing solutions. | Prevents inhalation of airborne particles. |
Engineering Controls: All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2).
Disposal Plan for this compound and Contaminated Materials
The guiding principle for the disposal of this compound and any contaminated materials is to prevent its release into the environment and to protect personnel from exposure. All waste generated is considered hazardous cytotoxic waste.
Waste Segregation and Collection:
| Waste Stream | Collection Container | Labeling |
| Solid this compound | Original vial, placed in a sealed, puncture-resistant container. | "Hazardous Waste: Cytotoxic Chemical (this compound)" |
| Contaminated Labware (e.g., pipette tips, microfuge tubes) | Puncture-resistant, leak-proof container with a secure lid. | "Hazardous Waste: Cytotoxic Contaminated Sharps" or "Hazardous Waste: Cytotoxic Contaminated Labware" |
| Contaminated PPE | Lined, leak-proof waste container with a lid. | "Hazardous Waste: Cytotoxic Contaminated PPE" |
| Aqueous Solutions Containing this compound | Sealable, chemical-resistant container (e.g., high-density polyethylene). | "Hazardous Waste: Aqueous Cytotoxic Chemical (this compound)" |
| Organic Solvent Solutions Containing this compound | Sealable, chemical-resistant container appropriate for the solvent. | "Hazardous Waste: Organic Cytotoxic Chemical (this compound)" |
Disposal Procedure:
-
Segregate Waste: At the point of generation, carefully segregate waste into the appropriate, labeled containers as detailed in the table above.
-
Secure Containers: Ensure all waste containers are securely sealed to prevent leakage or spills.
-
Transport: Transport sealed waste containers on a cart with secondary containment to the designated hazardous waste accumulation area within the facility.
-
Institutional Disposal: Follow your institution's specific procedures for the final disposal of hazardous chemical waste. This is typically handled by a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.
Experimental Protocols
Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of work surfaces and equipment, a two-step decontamination process is recommended.
Materials:
-
Decontaminating solution (e.g., 2% sodium hypochlorite)
-
Inactivating solution (e.g., 1% sodium thiosulfate for bleach neutralization)
-
Sterile water or 70% ethanol
-
Absorbent pads
-
Appropriate PPE
Procedure:
-
Containment: For spills, immediately contain the area and alert others.
-
Decontamination: Apply the decontaminating solution to the affected area and allow for a contact time of at least 15 minutes.
-
Neutralization (if applicable): If using a corrosive decontaminant like bleach, apply the inactivating solution to neutralize it.
-
Rinsing: Thoroughly rinse the surface with sterile water or 70% ethanol.
-
Drying: Wipe the area dry with absorbent pads.
-
Disposal: All materials used for decontamination are to be disposed of as cytotoxic hazardous waste.
Inactivation of this compound in Aqueous Solutions
For small volumes of aqueous solutions containing this compound, chemical inactivation can be performed prior to collection as hazardous waste. This adds a layer of safety but does not replace the requirement for proper disposal.
Materials:
-
Sodium hypochlorite (bleach)
-
Sodium thiosulfate
-
pH meter and appropriate buffers for neutralization
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Alkaline Hydrolysis: In a chemical fume hood, adjust the pH of the aqueous this compound solution to >12 with 1 M NaOH and stir for at least 12 hours. This will hydrolyze the cyclic dipeptide structure.
-
Oxidation: Cautiously add an excess of sodium hypochlorite solution and stir for at least 2 hours to oxidize any remaining organic material.
-
Neutralization: Neutralize the solution to a pH between 6 and 8 with an appropriate acid (e.g., 1 M HCl).
-
Quenching: Add an excess of sodium thiosulfate to quench any remaining bleach.
-
Disposal: The resulting solution, while treated, must still be collected and disposed of as hazardous aqueous chemical waste.
Visualizing Workflows and Pathways
This compound Disposal Decision Workflow
Caption: Decision workflow for the proper segregation of this compound waste.
Hypothetical Signaling Pathway Affected by this compound
Caption: Potential mechanism of this compound inducing apoptosis via inhibition of tubulin polymerization.
Personal protective equipment for handling Dictyopanine A
Disclaimer: No specific Safety Data Sheet (SDS) for Dictyopanine A was located. The following guidance is based on established protocols for handling potent cytotoxic compounds, which should be considered for this compound due to its biological activity. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are critical when handling cytotoxic agents. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Head Covering | Eye/Face Protection | Respiratory Protection | Gown | Gloves | Shoe Covers |
| Preparation of Solutions (in a certified biological safety cabinet) | Required | Goggles or face shield | Surgical or procedure mask | Disposable, fluid-resistant, long-sleeved gown with cuffs | Two pairs of chemotherapy-rated gloves | Recommended |
| Administration/Handling | Recommended | Safety glasses with side shields | Not generally required unless aerosols are generated | Disposable, fluid-resistant, long-sleeved gown with cuffs | One pair of chemotherapy-rated gloves | Recommended |
| Spill Cleanup | Required | Full-face shield and goggles | Fit-tested N95 or N100 respirator | Disposable, fluid-resistant, long-sleeved gown with cuffs | Two pairs of industrial-thickness gloves (>0.45mm) | Required |
| Waste Disposal | Recommended | Safety glasses with side shields | Not generally required | Lab coat or disposable gown | One pair of chemotherapy-rated gloves | Recommended |
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Shoe Covers: If required, put on shoe covers.
-
Gown: Put on a disposable, fluid-resistant gown and tie it securely.[1]
-
Mask/Respirator: If required, don a surgical mask or a fit-tested N95/N100 respirator.[2] Ensure a proper seal for respirators.
-
Gloves: Put on the first pair of chemotherapy-rated gloves, extending the cuffs over the gown's cuffs. If double gloving, put on the second pair of gloves over the first.
Doffing (Taking Off) PPE:
-
Gloves (Outer Pair): If wearing two pairs, remove the outer pair of gloves.
-
Gown: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out.
-
Gloves (Inner Pair): Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove the face shield or goggles from the back of the head.
-
Mask/Respirator: Remove the mask or respirator from the back of the head.
-
Shoe Covers: If worn, remove shoe covers.
-
Hand Hygiene: Perform final hand hygiene.
Operational and Disposal Plans
Handling:
-
All work with this compound powder or concentrated solutions should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a fume hood to prevent inhalation of aerosols or dust.[2]
-
Use disposable materials whenever possible to minimize contamination of reusable labware.
-
Avoid eating, drinking, or applying cosmetics in areas where this compound is handled.
Spill Management:
-
Alert: Immediately alert others in the area of the spill.
-
Evacuate: Evacuate the immediate area if the spill is large or if there is a risk of aerosolization.
-
PPE: Don the appropriate PPE for spill cleanup, including a respirator and double gloves.[3]
-
Containment: Use a cytotoxic spill kit to contain and absorb the spill.[3]
-
Cleanup: Carefully clean the area, working from the outside in.
-
Decontamination: Decontaminate the area with an appropriate cleaning solution (e.g., detergent and water).[4]
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.[4]
-
Report: Report the spill to the laboratory supervisor and institutional safety office.
Waste Disposal:
-
All materials contaminated with this compound, including gloves, gowns, and disposable labware, must be disposed of as cytotoxic waste.[3]
-
Use designated, labeled, and puncture-proof containers for cytotoxic waste.
-
Follow all institutional and local regulations for the disposal of cytotoxic waste.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
